4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1,3,4-trimethyl-5-(trideuteriomethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5H,6H2,1-4H3/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCXIUHIWADJBU-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CBr)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)CBr)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662086 | |
| Record name | 2-(Bromomethyl)-1,3,4-trimethyl-5-[(~2~H_3_)methyloxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189693-80-8 | |
| Record name | 2-(Bromomethyl)-1,3,4-trimethyl-5-[(~2~H_3_)methyloxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3, a deuterated building block of significant interest in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of isotopically labeled pharmaceuticals, most notably 13-cis-Acitretin-d3. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent use, and contextualizes its application within the broader landscape of retinoid drug development.
Chemical and Physical Properties
This compound is a stable, isotopically labeled organic compound. The incorporation of deuterium at the methoxy group provides a valuable tool for metabolic studies and pharmacokinetic analysis of its derivatives. While specific experimental data for the deuterated compound is limited, the properties of its non-deuterated analog provide a reasonable approximation.
Table 1: Physical and Chemical Properties of this compound and its Non-deuterated Analog
| Property | This compound | 4-Methoxy-2,3,6-trimethylbenzyl Bromide (Non-deuterated) |
| CAS Number | 1189693-80-8[1][2] | 69877-88-9 |
| Molecular Formula | C₁₁H₁₂D₃BrO[1] | C₁₁H₁₅BrO |
| Molecular Weight | 246.16 g/mol [1] | 243.14 g/mol |
| Appearance | Not specified | Oil |
| Boiling Point | Not specified | 305.3 ± 37.0 °C (Predicted) |
| Density | Not specified | 1.267 ± 0.06 g/cm³ (Predicted) |
| Solubility | Not specified | Soluble in Chloroform, Dichloromethane, Tetrahydrofuran |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of the corresponding deuterated alcohol, 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3. The following protocol is adapted from established methods for the synthesis of similar benzyl bromides.
Materials:
-
4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide to the solution, followed by the portion-wise addition of triphenylphosphine, while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in a minimal amount of diethyl ether and filter to remove the triphenylphosphine oxide byproduct.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/diethyl ether gradient.
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield this compound.
Synthesis of (4-Methoxy-2,3,6-trimethylbenzyl)-triphenylphosphonium bromide-d3
This phosphonium salt is the direct precursor to the Wittig reagent used in the synthesis of 13-cis-Acitretin-d3.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound in anhydrous toluene.
-
Add an equimolar amount of triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, during which a precipitate will form.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield (4-Methoxy-2,3,6-trimethylbenzyl)-triphenylphosphonium bromide-d3 as a white solid.
Wittig Reaction for the Synthesis of 13-cis-Acitretin-d3 (Illustrative)
The phosphonium salt is converted to an ylide, which then reacts with a suitable aldehyde to form the alkene backbone of acitretin.
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of 13-cis-Acitretin-d3 via a Wittig reaction.
Biological Context: Acitretin Signaling Pathway
This compound is a precursor to 13-cis-Acitretin-d3. Acitretin, a second-generation retinoid, is a systemic treatment for severe psoriasis. Its mechanism of action involves the modulation of gene expression through nuclear retinoid receptors.
Acitretin and its active metabolite, cis-acitretin, bind to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors form heterodimers (RAR-RXR) which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding regulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation, leading to the normalization of keratinocyte growth and a reduction in the inflammatory response characteristic of psoriasis.
Figure 2: Simplified signaling pathway of Acitretin in a keratinocyte.
Analytical Data
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of 13-cis-Acitretin-d3.[4] Isotopically labeled compounds are invaluable in drug development for:
-
Pharmacokinetic (PK) studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of the drug without interference from endogenous levels of related compounds.
-
Metabolite identification: To distinguish between the administered drug and its metabolites in complex biological matrices.
-
Bioavailability studies: To accurately quantify the amount of drug that reaches systemic circulation.
Safety and Handling
Benzyl bromides are lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a specialized chemical intermediate with a critical role in the synthesis of isotopically labeled retinoids for research and development. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, serving as a valuable resource for professionals in the pharmaceutical and life sciences sectors. Further experimental investigation is warranted to fully characterize the physical and spectral properties of this deuterated compound.
References
Isotopic Labeling with Deuterium in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of isotopic labeling with deuterium in the field of organic synthesis. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage deuterium labeling for mechanistic studies, metabolic tracing, and the strategic enhancement of pharmaceutical properties. The document details core principles, synthetic methodologies with experimental protocols, and key applications, supported by quantitative data and process visualizations.
Core Principles of Deuterium Labeling
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses a nucleus containing one proton and one neutron. This is in contrast to protium (¹H), the most common hydrogen isotope, which has only a proton. The doubling of mass imparts significant differences in the physical properties of deuterium-containing compounds compared to their protium analogues.
The foundational principle underpinning the utility of deuterium labeling is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable.[1][][3] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly than the cleavage of a corresponding C-H bond.[1][4][5] This effect is particularly pronounced in metabolic processes, where enzymes like cytochrome P450 (CYP450) are responsible for breaking C-H bonds.[1][4][5][6]
Key Applications Stemming from the KIE:
-
Mechanistic Elucidation: Tracking the position of deuterium atoms throughout a reaction sequence provides invaluable insight into reaction mechanisms.[7]
-
Metabolic Fate Studies: Labeled compounds are used as tracers to map the metabolic pathways of drugs and other bioactive molecules.[8][9]
-
Improved Pharmacokinetics (Deuterated Drugs): Strategically replacing hydrogen with deuterium at sites of metabolism can slow down the metabolic breakdown of a drug.[1][][9] This can lead to an improved pharmacokinetic profile, including a longer half-life, increased drug exposure, and potentially a reduction in toxic metabolites.[8][9][10]
Common Deuterium Sources in Organic Synthesis
The selection of an appropriate deuterium source is critical and depends on the specific transformation, the desired level of deuteration, and cost-effectiveness.
| Deuterium Source | Formula | Typical Applications & Characteristics |
| Deuterium Oxide (Heavy Water) | D₂O | The most common and inexpensive deuterium source.[11] Used in H-D exchange reactions and as a quenching reagent. Can serve as the ultimate deuterium source in transfer deuteration.[8][9][12] |
| Deuterium Gas | D₂ | Used for the catalytic deuteration of unsaturated compounds like alkenes and alkynes. Its use requires specialized handling due to its flammability.[8][13][14] |
| Deuterated Reducing Agents | LiAlD₄, NaBD₄ | Powerful reagents for introducing deuterium via the reduction of functional groups such as ketones, aldehydes, esters, and amides.[8][13] |
| Deuterated Solvents | CDCl₃, CD₃OD, Acetone-d₆ | Primarily used for NMR spectroscopy, but can also serve as deuterium donors in certain reactions.[7][8] |
| Deuterated Acids/Bases | DCl, D₂SO₄, NaOD | Utilized as catalysts for acid- or base-mediated hydrogen-deuterium exchange reactions.[8][15] |
Synthetic Methodologies for Deuterium Incorporation
A variety of synthetic strategies exist for the precise installation of deuterium into organic molecules.
Hydrogen-Deuterium (H-D) Exchange
H-D exchange is a fundamental method that involves the direct replacement of a C-H bond with a C-D bond.[9] This reaction is typically applied to hydrogens that are somewhat acidic, such as those alpha to a carbonyl group, and is often catalyzed by acid or base.[8][16]
Experimental Protocol: Base-Catalyzed α-Deuteration of a Ketone
-
Setup: To a solution of the ketone (1.0 mmol) in methanol-d₄ (CD₃OD, 5 mL), add sodium deuteroxide (NaOD, 0.1 mmol, typically as a 40 wt. % solution in D₂O).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by ¹H NMR, observing the disappearance of the signal corresponding to the α-protons.
-
Quenching & Work-up: Once the desired level of deuteration is achieved (or equilibrium is reached), carefully neutralize the reaction with a stoichiometric amount of DCl in D₂O.
-
Isolation: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate to yield the deuterated ketone. Purify further by column chromatography if necessary.
Caption: Workflow for base-catalyzed H-D exchange at the α-position of a ketone.
Catalytic Deuteration of Unsaturated Bonds
This method involves the addition of two deuterium atoms across an alkene or alkyne using deuterium gas (D₂) and a heterogeneous metal catalyst, such as palladium on carbon (Pd/C).[8] It is a highly efficient way to produce saturated, deuterated compounds.
Experimental Protocol: Catalytic Deuteration of an Alkene
-
Setup: In a high-pressure vessel or a flask fitted with a balloon, suspend the catalyst (e.g., 10% Pd/C, 5 mol%) in a suitable solvent like ethyl acetate or methanol.
-
Substrate Addition: Add the alkene (1.0 mmol) to the catalyst suspension.
-
Inert Atmosphere: Seal the vessel and purge it by evacuating and backfilling with D₂ gas. Repeat this cycle three times.
-
Reaction: Pressurize the vessel with D₂ gas (typically 1-3 atm, or use a balloon) and stir the reaction mixture vigorously at room temperature. Monitor for the consumption of the starting material by TLC or GC-MS.
-
Isolation: Upon completion, carefully vent the D₂ gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deuterated alkane.
Caption: Experimental workflow for the catalytic deuteration of an alkene.
Reduction of Carbonyls with Deuterated Reagents
Deuterated complex metal hydrides are excellent reagents for delivering a deuterium anion (D⁻) to the electrophilic carbon of a carbonyl group.[17] The choice of reagent dictates the scope of reducible functional groups.
Experimental Protocol: Reduction of a Ketone with LiAlD₄
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or N₂), suspend lithium aluminum deuteride (LiAlD₄, 1.1 mmol) in anhydrous diethyl ether or THF (10 mL).
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of the ketone (1.0 mmol) in the same anhydrous solvent dropwise via a syringe or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add D₂O (x mL), followed by 15% NaOD in D₂O (x mL), and finally D₂O (3x mL), where x is the mass of LiAlD₄ in grams. A granular precipitate should form.
-
Isolation: Stir for 15 minutes, then filter the solid salts and wash thoroughly with ether or THF. Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deuterated alcohol.
| Method | Substrate | Deuterium Source/Reagent | Product | Typical Deuterium Incorporation (%) |
| H-D Exchange | Ketone (α-protons) | D₂O, NaOD | α-Deuterated Ketone | >95% (position-specific) |
| Catalytic Deuteration | Alkene | D₂, Pd/C | Deuterated Alkane | >98% |
| Carbonyl Reduction | Aldehyde | NaBD₄, then H₃O⁺ | 1-Deuterio-1° Alcohol | >98% |
| Carbonyl Reduction | Ketone | LiAlD₄, then H₃O⁺ | 1-Deuterio-2° Alcohol | >98% |
| Ester Reduction | Ester | LiAlD₄, then H₃O⁺ | 1,1-Dideuterio-1° Alcohol | >98% |
Application in Drug Development: The Deuterium Effect in Action
The strategic replacement of hydrogen with deuterium can significantly enhance a drug's metabolic stability. This "deuterium effect" is a direct consequence of the KIE, slowing the rate of enzymatic C-H bond cleavage.
Caption: Comparative metabolic pathways of protiated versus deuterated drugs.
Case Study: Deutetrabenazine (Austedo®)
A prime example of a successful deuterated drug is Deutetrabenazine, the first deuterated drug approved by the U.S. FDA.[3][18][19][20][21] It is an analog of tetrabenazine, a drug used to treat chorea associated with Huntington's disease.[3][18][22] Tetrabenazine is rapidly metabolized, primarily at its two methoxy groups, leading to a short half-life and the need for frequent dosing.[3][23]
In Deutetrabenazine, the six hydrogens on the methoxy groups are replaced with deuterium.[22] This modification significantly slows the rate of O-demethylation by CYP2D6.[23] The result is a superior pharmacokinetic profile compared to the parent drug.
| Pharmacokinetic Parameter | Tetrabenazine | Deutetrabenazine |
| Half-life (Active Metabolites) | ~4.8 hours[23] | ~8.6 - 9 hours[18][23] |
| Systemic Exposure (AUC) | Lower | ~2-fold higher[18][23] |
| Peak Concentration (Cmax) | Higher | Lower[24] |
| Typical Dosing Frequency | Three times daily | Twice daily |
This improved profile allows for lower and less frequent dosing, leading to better patient tolerability and compliance.[22]
Conclusion
Deuterium labeling has evolved from a specialized tool for mechanistic studies into a mainstream strategy in modern synthetic and medicinal chemistry. The ability to selectively introduce deuterium provides chemists with a powerful method to probe reaction pathways and modulate the metabolic stability of bioactive molecules. As demonstrated by the success of deuterated pharmaceuticals, the precise application of the kinetic isotope effect offers a rational approach to designing safer and more effective drugs. A thorough understanding of the available deuteration methodologies and their practical application is therefore essential for any scientist working at the forefront of chemical and pharmaceutical research.
References
- 1. Portico [access.portico.org]
- 3. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring New Techniques for Precision Deuteration of Alkenes and Alkynes - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. bioscientia.de [bioscientia.de]
- 21. FDA-Approved Deuterated Drugs and Their Syntheses | by Allen Che | Medium [medium.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. neurology.org [neurology.org]
- 24. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical characteristics of "4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3, a deuterated organic compound relevant in synthetic and medicinal chemistry.
Chemical Identity and Physical Properties
This compound is a stable isotope-labeled aromatic compound. The deuterium labeling provides a useful tool for researchers in various analytical applications, including as an internal standard in mass spectrometry-based quantification or in mechanistic studies of chemical reactions.
Table 1: Physical and Chemical Properties
| Property | Value | Source/Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 2-(Bromomethyl)-5-methoxy-1,3,4-trimethyl-benzene-d3 | |
| CAS Number | 1189693-80-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂D₃BrO | [1][2] |
| Molecular Weight | 246.16 g/mol | [1][2] |
| Appearance | Colorless Oil | |
| Melting Point | Not available | |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |
| Storage | 2-8°C in a refrigerator.[4] |
Synthesis and Reactivity
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
The reactivity of this compound is characteristic of a benzyl bromide. The benzylic carbon is electrophilic and susceptible to nucleophilic substitution reactions. The presence of electron-donating methyl and methoxy groups on the aromatic ring can influence the reaction rates.
Analytical Characterization
Detailed experimental spectra for this compound are not publicly available. However, based on its structure, the following spectral characteristics can be predicted.
Table 2: Predicted Analytical Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic proton signal (singlet, ~6.5-7.0 ppm).- Benzylic methylene protons (singlet, ~4.5 ppm).- Aromatic methyl protons (singlets, ~2.2-2.4 ppm).- The methoxy group will not show a signal in the ¹H NMR spectrum due to deuteration. |
| ¹³C NMR | - Aromatic carbons (~110-160 ppm).- Benzylic carbon (~30-35 ppm).- Aromatic methyl carbons (~15-20 ppm).- Methoxy carbon (septet, due to C-D coupling, ~55-60 ppm). |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z 246 and 248 with approximately equal intensity (due to bromine isotopes).- A significant fragment corresponding to the loss of the bromine atom (M-Br)⁺.- A base peak corresponding to the tropylium ion or a substituted tropylium ion. The base peak in the mass spectrum of benzyl bromide is typically observed at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺.[5][6] |
| IR Spectroscopy | - C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹.- C-O stretching (ether) ~1250 cm⁻¹.- C-Br stretching ~500-600 cm⁻¹.- Aromatic C=C bending ~1500-1600 cm⁻¹. |
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its primary documented application is as a building block in the synthesis of 13-cis-Acitretin-d3.[4] Acitretin is a second-generation retinoid used in the treatment of severe psoriasis. The deuterated analog is likely used as an internal standard for pharmacokinetic or metabolic studies of Acitretin.
The general workflow for its use as a synthetic intermediate is depicted below:
Caption: General workflow for the use of this compound in synthesis.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling benzyl bromides should be strictly followed. Benzyl bromides are typically lachrymators and are corrosive.
Table 3: General Safety and Handling Precautions for Benzyl Bromides
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[7][8][9] Keep container tightly sealed. Protect from moisture and light.[8][10] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the specific MSDS for the compound and follow all institutional safety protocols.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 1189693-80-8 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Solved The base peak in the mass spectrum of benzyl bromide | Chegg.com [chegg.com]
- 7. westliberty.edu [westliberty.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3
CAS Number: 1189693-80-8
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3, a deuterated organic compound primarily utilized as a synthetic intermediate in the pharmaceutical industry. The document details its chemical properties, a probable synthetic route, and its key application in the preparation of isotopically labeled active pharmaceutical ingredients (APIs). Furthermore, it elucidates the biological context of its principal derivative, Acitretin, including its mechanism of action. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, drug metabolism studies, and the synthesis of complex organic molecules.
Introduction
This compound (CAS No. 1189693-80-8) is a stable isotope-labeled analog of 4-Methoxy-2,3,6-trimethylbenzyl Bromide. The incorporation of a deuterium-labeled methoxy group (-OCD₃) makes it a valuable tool in medicinal chemistry, particularly for use in pharmacokinetic and metabolism studies. Its primary documented application is as a key intermediate in the synthesis of 13-cis-Acitretin-d3, a deuterated version of the retinoid drug Acitretin, which is used to treat severe psoriasis.
The use of deuterated compounds in drug development has gained significant traction as it can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile, such as a longer half-life or reduced formation of toxic metabolites.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, the physicochemical properties are expected to be very similar to its non-deuterated analog, 4-Methoxy-2,3,6-trimethylbenzyl Bromide (CAS No. 69877-88-9).
| Property | Value (for non-deuterated analog) | Notes |
| Molecular Formula | C₁₁H₁₂D₃BrO | - |
| Molecular Weight | 246.16 g/mol | - |
| Appearance | Likely a solid | Based on similar compounds |
| Solubility | Soluble in organic solvents like THF, CH₂Cl₂ | Inferred from typical reaction conditions |
Note: The data for the non-deuterated analog is sourced from chemical supplier catalogs and should be used as an estimation.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a probable synthetic route can be inferred from standard organic chemistry transformations. The synthesis would likely proceed in two main steps: the synthesis of the corresponding deuterated alcohol and its subsequent bromination.
Proposed Synthesis of 4-Methoxy-d3-2,3,6-trimethylbenzyl Alcohol
The synthesis would likely start from a suitable phenolic precursor, which is then methylated using a deuterated methyl source.
Reaction: Starting Material: 2,3,5-trimethylhydroquinone Reagents: 1. A suitable base (e.g., NaH, K₂CO₃) 2. Deuterated methylating agent (e.g., CD₃I, (CD₃)₂SO₄) 3. Formylation agent (e.g., Vilsmeier-Haack reaction) 4. Reducing agent (e.g., NaBH₄)
Experimental Protocol (Hypothetical):
-
Methylation: To a solution of 2,3,5-trimethylhydroquinone in an appropriate solvent (e.g., DMF, acetone), a base is added, followed by the deuterated methylating agent. The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
Formylation: The resulting deuterated trimethylhydroquinone monomethyl ether is then formylated to introduce the aldehyde group.
-
Reduction: The aldehyde is subsequently reduced to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent.
-
Purification: The final product, 4-Methoxy-d3-2,3,6-trimethylbenzyl Alcohol, is purified using column chromatography.
Bromination of 4-Methoxy-d3-2,3,6-trimethylbenzyl Alcohol
The conversion of the benzyl alcohol to the benzyl bromide is a standard transformation.
Reaction: Starting Material: 4-Methoxy-d3-2,3,6-trimethylbenzyl Alcohol Reagents: A brominating agent (e.g., PBr₃, CBr₄/PPh₃, or HBr)
Experimental Protocol (General):
-
The deuterated benzyl alcohol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere.
-
The brominating agent is added slowly, often at a reduced temperature (e.g., 0 °C) to control the reaction.
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction mixture is then quenched with water or an aqueous bicarbonate solution.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography yields the final product, this compound.
Application in the Synthesis of 13-cis-Acitretin-d3
The primary utility of this compound is as a precursor in the synthesis of 13-cis-Acitretin-d3. This synthesis likely proceeds via a Wittig reaction.
Proposed Synthetic Workflow
The overall process can be visualized as a multi-step sequence.
Caption: Proposed synthetic workflow for 13-cis-Acitretin-d3.
Experimental Protocol (Inferred)
-
Phosphonium Salt Formation: this compound is reacted with triphenylphosphine (PPh₃) in a suitable solvent like toluene or acetonitrile, typically with heating, to form the corresponding phosphonium salt.
-
Wittig Reaction: The phosphonium salt is then treated with a strong base (e.g., an alkoxide or an organolithium reagent) to generate the ylide. This ylide is then reacted with an appropriate C10-dialdehyde or a related building block to form the carbon skeleton of Acitretin.
-
Saponification and Isomerization: Subsequent saponification of the resulting ester and any necessary isomerization steps would yield the final product, 13-cis-Acitretin-d3.
Biological Context: Acitretin's Mechanism of Action
Acitretin, the non-deuterated analog of the final product, is a second-generation retinoid. Its mechanism of action is not fully elucidated but is known to involve the modulation of gene expression through nuclear receptors.
Acitretin and its active metabolite, cis-acitretin, bind to and activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors form heterodimers (RAR-RXR) which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2] This binding regulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation. In hyperproliferative skin disorders like psoriasis, acitretin helps to normalize epidermal cell growth and differentiation.[1]
Caption: Simplified signaling pathway of Acitretin.
Conclusion
This compound is a specialized chemical intermediate with a crucial role in the synthesis of deuterated retinoids for research and potential therapeutic applications. While detailed public data on the compound itself is scarce, its synthesis and reactivity can be reliably inferred from established chemical principles. This guide provides a foundational understanding of its properties, synthesis, and application, highlighting its importance in the field of medicinal chemistry and drug development. Further research into the specific pharmacokinetic advantages of 13-cis-Acitretin-d3 would provide a more complete picture of the value derived from this deuterated intermediate.
References
The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical and bioanalytical research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS/MS), stands as a powerful tool for the sensitive and selective quantification of small molecules. However, the inherent variability in sample preparation, instrument response, and matrix effects can pose significant challenges to data integrity. This technical guide delves into the core of a critical solution to these challenges: the application of deuterated internal standards. By providing a chemically identical yet mass-differentiated analogue of the analyte, deuterated internal standards offer a robust method for normalization, leading to more reliable and reproducible quantitative results.
The Core Principle: Mitigating Variability in Quantitative Analysis
Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium. This subtle alteration in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation and analysis. The fundamental principle lies in adding a known amount of the deuterated standard to each sample at the earliest stage of the workflow. Any loss of analyte during extraction, or variations in ionization efficiency due to matrix effects, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a corrected and accurate measure of the analyte's concentration.[1][2][3]
The use of deuterated standards is particularly crucial in complex biological matrices like plasma, serum, and whole blood, where endogenous components can significantly suppress or enhance the analyte's signal.[4][5] Regulatory bodies such as the European Medicines Agency (EMA) have recognized the importance of SIL internal standards, with over 90% of submissions for bioanalytical method validation incorporating them.
Data Presentation: Quantitative Impact on Assay Performance
The theoretical advantages of using deuterated internal standards are substantiated by significant improvements in key validation parameters of LC-MS/MS assays. The following tables summarize quantitative data from studies that compared the performance of methods using deuterated internal standards against those using structural analogues or no internal standard.
Table 1: Comparison of Assay Precision and Accuracy for the Quantification of Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) (n) | Statistical Significance (p-value) |
| Analogous Internal Standard | 96.8 | 8.6 (284) | <0.0005 (significant deviation from 100%) |
| Deuterated (SIL) Internal Standard | 100.3 | 7.6 (340) | 0.5 (no significant deviation from 100%) |
Adapted from a study on the bioanalysis of the depsipeptide marine anticancer agent kahalalide F. The use of a deuterated internal standard resulted in a statistically significant improvement in both accuracy and precision.[6]
Table 2: Inter-patient Assay Imprecision for Sirolimus Quantification
| Internal Standard | Inter-patient Assay Imprecision (CV%) |
| Desmethoxyrapamycin (DMR) - Structural Analogue | 7.6 - 9.7 |
| Sirolimus-d3 (Deuterated) | 2.7 - 5.7 |
This table illustrates the superior performance of a deuterated internal standard in minimizing inter-patient variability in a clinical setting. The coefficient of variation (CV%) was consistently lower when using the deuterated standard.[7]
Table 3: Impact of Internal Standard on the Accuracy and Precision of Pesticide Analysis in Cannabis Matrices
| Analysis Method | Accuracy (%) | Relative Standard Deviation (RSD%) |
| Without Internal Standard | >60% deviation for some QCs | >50% |
| With Deuterated Internal Standards | Within 25% | <20% |
Data from a study on pesticide and mycotoxin analysis in different cannabis matrices, demonstrating the critical role of deuterated internal standards in achieving acceptable accuracy and precision in complex plant-based samples.[8]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable quantitative results. Below are representative methodologies for sample preparation, a critical step where deuterated internal standards are introduced to account for variability.
Protocol 1: Protein Precipitation for Therapeutic Drug Monitoring in Human Plasma
This protocol is a common approach for the extraction of drugs from plasma samples.
Materials:
-
Human plasma samples (calibrators, quality controls, and unknown samples)
-
Deuterated internal standard stock solution
-
Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the deuterated internal standard working solution to each tube. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to each tube.
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.
Protocol 2: Liquid-Liquid Extraction for Drug Analysis in Plasma
Liquid-liquid extraction (LLE) is another widely used technique for sample clean-up and concentration.
Materials:
-
Human plasma samples
-
Deuterated internal standard stock solution
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent
-
Ammonium hydroxide solution (5%)
-
Glass centrifuge tubes (13 x 100 mm)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample and Standard Addition: To a glass centrifuge tube, add 200 µL of the plasma sample, followed by 50 µL of the deuterated internal standard working solution.
-
pH Adjustment: Add 50 µL of 5% ammonium hydroxide solution to basify the sample. Vortex briefly.
-
Extraction: Add 1 mL of MTBE to the tube. Cap and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[9][10]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and principles.
Caption: General workflow for quantitative analysis using deuterated internal standards in LC-MS/MS.
References
- 1. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. texilajournal.com [texilajournal.com]
- 5. myadlm.org [myadlm.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
The Hypothetical Role of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 in Advanced Vitamin E Analysis: A Technical Guide
Disclaimer: The application of "4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3" in vitamin E analysis is not explicitly documented in currently available scientific literature. This technical guide is a postulation based on established principles of analytical chemistry, including derivatization techniques and the use of isotopically labeled internal standards for mass spectrometry. The methodologies and data presented herein are hypothetical and intended to serve as a framework for potential research and development in this area.
Introduction: The Imperative for Derivatization in Vitamin E Analysis
Vitamin E, a group of fat-soluble compounds including tocopherols and tocotrienols, plays a crucial role as an antioxidant in biological systems. Accurate quantification of vitamin E isomers in various matrices, such as plasma, tissues, and food products, is essential for nutritional assessment, disease diagnosis, and drug development. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are widely used, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer superior sensitivity and specificity.
However, the inherent chemical properties of tocopherols, particularly their low volatility and thermal lability, present challenges for direct GC-MS analysis.[1][2] Derivatization of the polar hydroxyl group on the chromanol ring is a common strategy to overcome these limitations by converting the analyte into a more volatile and thermally stable form.[1][3] Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is a frequently employed derivatization technique for tocopherols.[1][3]
This guide explores the hypothetical application of a novel derivatizing agent, This compound , for the analysis of vitamin E by LC-MS/MS. The proposed reagent offers the dual advantage of derivatization and isotopic labeling, potentially enhancing the accuracy and precision of quantification. The deuterated (d3) methyl group serves as a stable isotope label, allowing the derivatized compound to function as an ideal internal standard.
Proposed Role and Reaction Mechanism
We postulate that This compound serves two primary functions in vitamin E analysis:
-
Derivatizing Agent: It reacts with the phenolic hydroxyl group of tocopherols to form a stable benzyl ether derivative. This derivatization can improve chromatographic separation and ionization efficiency in LC-MS/MS.
-
Internal Standard: The deuterium-labeled (d3) nature of the reagent allows for the in-situ generation of a deuterated vitamin E derivative. This internal standard, being chemically identical to the derivatized analyte, co-elutes during chromatography and experiences similar matrix effects and ionization suppression, thus enabling highly accurate quantification through isotope dilution mass spectrometry.[4]
The proposed derivatization reaction is a Williamson ether synthesis , a well-established method for forming ethers from an organohalide and a deprotonated alcohol (in this case, a phenoxide).[2][5] The reaction proceeds via an SN2 mechanism where the phenoxide ion of the tocopherol acts as a nucleophile, attacking the benzylic carbon of the this compound and displacing the bromide ion.[2]
The reaction requires a basic catalyst to deprotonate the phenolic hydroxyl group of the tocopherol, thereby increasing its nucleophilicity.
Hypothetical Experimental Protocols
This section outlines a detailed, hypothetical methodology for the derivatization of α-tocopherol with this compound and its subsequent analysis by LC-MS/MS.
Sample Preparation and Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of α-tocopherol (analyte) in ethanol.
-
Prepare a stock solution of this compound (derivatizing agent/internal standard precursor) in acetonitrile.
-
For biological samples (e.g., plasma), perform a liquid-liquid or solid-phase extraction to isolate the lipid-soluble fraction containing vitamin E.
-
-
Derivatization Reaction:
-
To 100 µL of the extracted sample or standard solution in a microcentrifuge tube, add 50 µL of a 50 mM solution of this compound in acetonitrile.
-
Add 20 µL of a 0.1 M solution of potassium carbonate (K2CO3) in water as a base.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
Add 200 µL of water and 500 µL of hexane. Vortex vigorously for 1 minute to extract the derivatized α-tocopherol.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions: These would be determined experimentally by infusing the derivatized standard. The transitions would involve the precursor ion (the protonated derivatized molecule) and a characteristic product ion.
-
Hypothetical Data Presentation
The following tables summarize the expected quantitative data from the proposed analytical method.
Table 1: Hypothetical Mass Spectrometric Parameters for Derivatized α-Tocopherol
| Analyte | Derivatizing Agent | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |
| α-Tocopherol | 4-Methoxy-2,3,6-trimethylbenzyl Bromide | 609.5 | 179.1 | 25 |
| α-Tocopherol-d3 (Internal Standard) | This compound | 612.5 | 182.1 | 25 |
Note: The precursor ion m/z is calculated based on the molecular weight of α-tocopherol (430.7 g/mol ) and the derivatizing agent (258.2 g/mol for the non-deuterated and 261.2 g/mol for the deuterated version, after loss of Br and addition to tocopherol). The product ions are hypothetical and would correspond to the fragmentation of the 4-methoxy-2,3,6-trimethylbenzyl moiety.
Table 2: Hypothetical Performance Characteristics of the Analytical Method
| Parameter | Value |
| Linearity (r2) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90-110% |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the proposed experimental workflow and the chemical reaction.
Caption: Experimental workflow for the analysis of Vitamin E.
Caption: Proposed derivatization of α-Tocopherol.
Conclusion
The hypothetical use of This compound as a derivatizing agent and internal standard precursor presents a promising, albeit unverified, approach for the sensitive and accurate quantification of vitamin E by LC-MS/MS. This method leverages the principles of Williamson ether synthesis for derivatization and isotope dilution for precise measurement. The proposed workflow and methodologies provide a foundation for further research into novel derivatization strategies for the analysis of vitamin E and other phenolic compounds. Experimental validation is necessary to determine the reaction efficiency, fragmentation patterns, and overall performance of this proposed analytical method.
References
"4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3" molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3, a deuterated compound of interest in synthetic chemistry and drug discovery. The document outlines its core molecular data, a plausible experimental protocol for its synthesis, and the broader context of deuterated compounds in pharmaceutical research.
Core Compound Data
Quantitative data for this compound is summarized below. The inclusion of three deuterium atoms in the methoxy group results in a precise mass increase compared to its non-deuterated isotopologue.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂D₃BrO | [1][2] |
| Molecular Weight | 246.16 g/mol | [1][2] |
| CAS Number | 1189693-80-8 | [1] |
Significance of Deuteration in Drug Development
Deuterated compounds, where one or more hydrogen atoms are replaced by their stable heavy isotope deuterium, are crucial tools in modern drug discovery.[3] This isotopic substitution can significantly alter the pharmacokinetic properties of a molecule without changing its fundamental shape or biological activity. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for drug metabolism.[4]
This "kinetic isotope effect" can lead to several therapeutic advantages:
-
Reduced Metabolism: Slowing the rate of metabolic breakdown can increase a drug's half-life.[4][5]
-
Improved Pharmacokinetics: A longer half-life may allow for lower or less frequent dosing, improving patient compliance.
-
Enhanced Safety Profile: Deuteration can reduce the formation of potentially toxic or reactive metabolites.
The approval of deuterated drugs like deutetrabenazine by the FDA has validated this approach, stimulating significant investment and research into the development of novel deuterated pharmaceuticals.[5][6][7]
Experimental Protocols: Synthesis
The conversion of a benzylic alcohol to a benzylic bromide is a standard transformation in organic synthesis. The protocol detailed below is adapted from established methods for the bromination of benzylic alcohols using triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS).[6]
Proposed Synthesis of this compound
Reaction Scheme:
Materials:
-
4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
N-Bromosuccinimide (NBS) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
n-Pentane or Hexane/Ethyl Acetate mixture for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add triphenylphosphine (1.5 eq) followed by the portion-wise addition of N-Bromosuccinimide (1.5 eq). Maintain the temperature at 0 °C during addition to control the reaction exotherm.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product will contain the desired benzyl bromide along with triphenylphosphine oxide and succinimide byproducts.
-
Purify the crude residue by flash column chromatography on silica gel. A non-polar eluent system, such as n-pentane or a hexane/ethyl acetate gradient, should effectively separate the product from the byproducts.[6]
-
Collect the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Logical and Experimental Workflows
The following diagrams illustrate the strategic role of deuteration in research and a generalized workflow for its application in drug discovery.
Caption: Strategic workflow for utilizing deuteration to improve drug candidate properties.
Caption: General experimental workflow for the synthesis and purification of the title compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis routes of 4-Methoxybenzyl bromide [benchchem.com]
Navigating the Bench: A Technical Guide to the Safe Handling of Deuterated Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety protocols and handling procedures for deuterated benzyl bromides. While the substitution of hydrogen with deuterium is a powerful tool in drug discovery and mechanistic studies, it is crucial to recognize that the fundamental hazards of the parent molecule, benzyl bromide, remain. This document outlines the intrinsic risks, proper handling techniques, emergency procedures, and the potential impact of deuteration on the compound's biological and chemical properties.
Core Hazards and Physicochemical Properties
Deuterated benzyl bromides, like their non-deuterated counterpart, are potent lachrymators and are corrosive to metals and tissue.[1][2][3] They are colorless to yellow liquids with a sharp, pungent odor.[1][2][4] The primary routes of exposure are inhalation, skin absorption, and eye contact, all of which can lead to severe irritation and pain.[1][5][6]
Key Safety Considerations:
-
Lachrymator: Vapors are intensely irritating to the eyes, causing tearing and pain.[1][5][6] All handling must be conducted in a certified chemical fume hood.[6][7]
-
Corrosive: Causes severe skin and eye irritation, and can burn tissues upon contact.[1][3][8]
-
Toxic: Harmful if inhaled, swallowed, or absorbed through the skin.[1][9] May cause respiratory irritation.[9][10][11]
-
Moisture and Light Sensitive: Decomposes slowly in contact with water to produce hydrogen bromide.[1][3] Should be stored in a cool, dry, and dark place.[4][7]
-
Combustible: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[2][4][10]
The primary impact of deuteration lies in the kinetic isotope effect (KIE), where the heavier deuterium atom can slow down chemical reactions, including metabolic processes.[12][][14] While this can be beneficial in drug development by altering a drug's half-life or reducing the formation of toxic metabolites, it does not negate the acute hazards of the molecule.[][14][15] Deuterated compounds are generally considered non-radioactive and safe for laboratory use from a radiological perspective.[12]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula (d2) | C₆H₅CD₂Br | [16] |
| Molecular Weight (d2) | 173.05 g/mol | [16] |
| Molecular Formula (non-deuterated) | C₇H₇Br | [1][4] |
| Molecular Weight (non-deuterated) | 171.03 g/mol | [1][4][6] |
| Appearance | Colorless to yellow liquid | [1][2][5] |
| Odor | Sharp, pungent, agreeable | [1][2][4] |
| Melting Point | -3 to -1 °C | [4] |
| Boiling Point | 198-199 °C | [2][4] |
| Density (d2) | 1.455 g/mL at 25 °C | |
| Density (non-deuterated) | ~1.44 g/mL | [1][4] |
| Flash Point | 86 °C (188 °F) | [4][17] |
| Vapor Density | 5.8 (vs air) | [4][17] |
| Solubility | Slightly soluble in water; miscible with benzene, carbon tetrachloride, ethanol, and ether.[1][2][4] | [1][2][4] |
| Incompatibilities | Strong oxidizing agents, water, alcohols, bases, amines, and common metals (except nickel and lead).[3][4][11] | [3][4][11] |
Experimental Protocols: Safe Handling and Use
Strict adherence to safety protocols is mandatory when working with deuterated benzyl bromides. The following methodologies are based on best practices for handling potent lachrymators and corrosive chemicals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required.[18] Standard safety glasses are not sufficient.[7][19]
-
Hand Protection: Wear disposable nitrile gloves as a minimum.[7] For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves before use and practice proper glove removal technique.[9]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[18] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All work must be performed in a certified chemical fume hood.[6][7][19] If there is a potential for exposure outside of a fume hood, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used.[19]
Engineering Controls
-
Chemical Fume Hood: All manipulations of deuterated benzyl bromides, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood with the sash at the lowest practical height.[6][7]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[18][20]
General Handling Procedures
-
Preparation: Before starting any work, ensure all necessary PPE is donned correctly and that the fume hood is operational. Have all necessary reagents and equipment within the fume hood to minimize the need to move in and out of the containment area.
-
Aliquoting and Transfer: Use glass or compatible plastic syringes or cannulas for transferring the liquid. Avoid pouring directly from the bottle to minimize the risk of splashing.
-
Reaction Quenching: Be aware that reactions involving benzyl bromide can be exothermic. Quench reactions carefully, preferably by slowly adding the quenching agent to the reaction mixture while cooling.
-
Waste Disposal: All waste materials, including contaminated gloves, pipette tips, and empty containers, must be disposed of as hazardous waste in a designated, sealed container.[10][18] Do not mix with other waste streams.
Emergency Procedures
Prompt and correct response to an emergency is critical to minimizing harm.
Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Contain the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team.
-
Provide them with the Safety Data Sheet (SDS) for benzyl bromide.
-
Exposures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][18] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9][18] Seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[9][18] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.
Visualized Workflows and Relationships
The following diagrams illustrate key decision-making processes and logical flows for the safe handling of deuterated benzyl bromides.
References
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 6. Benzyl Bromide [commonorganicchemistry.com]
- 7. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. nj.gov [nj.gov]
- 9. westliberty.edu [westliberty.edu]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. Deuterated Compounds [simsonpharma.com]
- 14. venable.com [venable.com]
- 15. bioscientia.de [bioscientia.de]
- 16. Benzyl bromide-a,a-d2 D 98atom 51271-29-5 [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 20. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note: Quantification of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol in Human Plasma using 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol in human plasma. The method utilizes 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision in complex biological matrices.[1][2] The procedure involves a straightforward protein precipitation extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where precise quantification of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol is required.
Introduction
In quantitative bioanalysis, especially for pharmacokinetic and toxicokinetic studies, the use of a reliable internal standard is crucial for achieving accurate and reproducible results.[3] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[4] This similarity ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1][5]
This application note details a validated LC-MS/MS method for the determination of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol in human plasma. The method employs this compound (CAS: 1189693-80-8)[6][7][8], a deuterated analog, as the internal standard to achieve reliable quantification.
Experimental
Materials and Reagents
-
4-Methoxy-2,3,6-trimethylbenzyl Alcohol (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
Calibration Standards and Quality Control Samples
Prepare working solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Spike these working solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at the desired concentrations.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: [M+H]+ → fragment; IS: [M+H]+ → fragment |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
Results and Discussion
The use of a deuterated internal standard significantly improves the precision and accuracy of the assay by correcting for matrix effects and variations in instrument response.[2] The chromatographic separation of the analyte and internal standard is not always necessary as they are differentiated by their mass-to-charge ratios in the mass spectrometer.[1] However, in some cases, a slight chromatographic shift between the deuterated and non-deuterated compounds can be observed.[9]
Quantitative Data
Calibration Curve
| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 100 | 0.012 |
| 5 | 100 | 0.058 |
| 10 | 100 | 0.115 |
| 50 | 100 | 0.582 |
| 100 | 100 | 1.160 |
| 500 | 100 | 5.815 |
| 1000 | 100 | 11.590 |
Linearity (r²): >0.99
Precision and Accuracy
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 95.2 | 9.8 | 96.5 |
| Low | 3 | 6.2 | 101.5 | 7.5 | 100.8 |
| Mid | 75 | 4.8 | 98.9 | 5.9 | 99.2 |
| High | 750 | 3.5 | 102.1 | 4.8 | 101.7 |
Experimental Workflow
Caption: Experimental workflow for the quantification of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol.
Hypothetical Signaling Pathway Involvement
In a drug development context, understanding the metabolic fate of a compound is essential. The analyte, 4-Methoxy-2,3,6-trimethylbenzyl Alcohol, could be a metabolite of a parent drug, formed through enzymatic reactions in the liver. The diagram below illustrates a hypothetical metabolic pathway.
Caption: Hypothetical metabolic pathway of a parent drug to the analyte.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol in human plasma. The use of the deuterated internal standard, this compound, is key to achieving the high levels of accuracy and precision required for regulated bioanalysis. This method can be readily implemented in clinical and research laboratories for various applications.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. texilajournal.com [texilajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. This compound | 1189693-80-8 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Vitamin E Metabolites using LC-MS/MS with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E, a group of fat-soluble compounds including tocopherols and tocotrienols, is an essential nutrient with potent antioxidant properties. Its metabolism, primarily in the liver, results in a series of chain-shortened carboxychromanol metabolites that are excreted in urine and feces.[1][2][3] Recent studies have highlighted the biological activities of these metabolites, including anti-inflammatory and anti-cancer properties, making their accurate quantification crucial for understanding the in vivo roles of vitamin E.[3][4]
This application note provides a detailed protocol for the simultaneous quantification of various vitamin E metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled standards, such as deuterium-labeled vitamin E and its metabolites, is critical for accurate quantification as it compensates for matrix effects and variations during sample preparation and analysis.[5][6][7] This method offers high sensitivity and specificity, enabling researchers to investigate the pharmacokinetics and physiological relevance of vitamin E metabolism.
Vitamin E Metabolism Overview
The metabolism of vitamin E is a multi-step process initiated by ω-hydroxylation of the phytyl tail by cytochrome P450 enzymes (CYP4F2/CYP3A4), followed by β-oxidation.[1][2] This process generates a series of metabolites with progressively shorter side chains, culminating in the formation of carboxyethyl-hydroxychromans (CEHCs), which are water-soluble and can be excreted.[1][3]
References
- 1. Complexity of vitamin E metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms for the prevention of vitamin E excess - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis by liquid chromatography-tandem mass spectrometry of deuterium-labeled and unlabeled vitamin E in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation and Analysis using 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 as a derivatizing agent for the sensitive quantification of phenolic and other hydroxyl-containing compounds in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS). The introduction of the deuterated 4-methoxy-2,3,6-trimethylbenzyl group enhances the hydrophobicity and ionization efficiency of target analytes, leading to improved chromatographic retention and significantly increased sensitivity in mass spectrometric detection.
Principle of the Method
The protocol is based on the Williamson ether synthesis, where the hydroxyl group of an analyte acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This reaction, typically carried out under basic conditions, results in the formation of a stable ether linkage. The incorporated deuterated tag (d3) allows for the use of the non-deuterated analogue as an internal standard, enabling accurate quantification. The increased hydrophobicity of the derivatized analyte facilitates its extraction from aqueous biological matrices and improves its retention on reversed-phase chromatographic columns.
Featured Application: Quantification of Vitamin K in Human Plasma
This application note details the use of this compound for the derivatization and subsequent LC-MS/MS analysis of Vitamin K1 in human plasma. Vitamin K, a lipophilic vitamin with a hydroxyl group, is an ideal candidate for this derivatization strategy.
Experimental Protocols
1. Materials and Reagents
-
This compound
-
Vitamin K1 standard
-
Human plasma (K2-EDTA)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Ethyl acetate
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
2. Sample Preparation and Derivatization
-
Plasma Extraction: To 200 µL of human plasma, add 800 µL of a 1:1 (v/v) mixture of hexane and ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of anhydrous DMF.
-
In a separate vial, prepare a 1 mg/mL solution of this compound in anhydrous DMF.
-
Carefully add 5 mg of sodium hydride to the reconstituted extract.
-
Add 10 µL of the this compound solution to the extract.
-
Vortex briefly and incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the reaction mixture to room temperature and add 100 µL of water to quench the reaction.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of water.
-
Load the quenched reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% acetonitrile in water.
-
Elute the derivatized analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 70% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Derivatized Vitamin K1: Precursor ion > Product ion (to be determined based on the mass of the derivatized analyte)
-
Internal Standard (non-deuterated derivatized standard): Precursor ion > Product ion
-
-
Data Presentation
The following table summarizes representative quantitative data for the analysis of Vitamin K1 in human plasma using the described method. This data is hypothetical and intended to illustrate the expected performance of the assay.
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of Vitamin K1.
Derivatization Reaction
Caption: Derivatization of Vitamin K1 with the reagent.
Application Notes and Protocols for the Derivatization of Analytes with Substituted Benzyl Bromide Reagents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization is a crucial technique in analytical chemistry to enhance the volatility, thermal stability, and detectability of analytes for chromatographic analysis, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This document provides an overview and generalized protocols for the derivatization of acidic analytes, such as carboxylic acids and phenols, using substituted benzyl bromide reagents.
Note on Trimethylbenzyl Bromide: While this document addresses the user's interest in trimethylbenzyl bromide, it is important to note that this specific reagent is not commonly cited in scientific literature for analytical derivatization. Consequently, the protocols and data presented herein are based on the well-established principles of derivatization using analogous benzylating agents, such as benzyl bromide and pentafluorobenzyl bromide (PFB-Br).[1] These protocols serve as a foundational guide that can be adapted for methodological development with other substituted benzyl bromides.
Principle of Benzylation Derivatization
Benzylation is a type of alkylation reaction where a benzyl group is introduced into a molecule.[1] For analytes containing acidic protons, such as carboxylic acids and phenols, the reaction typically proceeds via nucleophilic substitution. The acidic proton is first removed by a base, creating a more nucleophilic anion (carboxylate or phenoxide). This anion then attacks the electrophilic carbon of the benzyl bromide, displacing the bromide ion and forming a stable ester or ether derivative, respectively. This process effectively masks the polar functional groups, thereby increasing the analyte's volatility and improving its chromatographic properties.[1]
Applications
Derivatization with benzyl bromide and its analogs is primarily employed for the analysis of:
-
Carboxylic Acids: Including fatty acids, organic acids in biological matrices, and acidic drug metabolites.[1]
-
Phenols: Such as environmental pollutants, phenolic drugs, and natural products.[2]
-
Thiols: Conversion to thioethers.
-
Amines: Formation of N-benzyl derivatives.
The resulting benzyl derivatives are often analyzed by GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS), or by HPLC with UV or fluorescence detection.
Experimental Workflow
The general workflow for the derivatization of analytes with a substituted benzyl bromide reagent is depicted below.
References
Application Notes & Protocols: Quantitative Analysis of Tocopherols by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of tocopherols (Vitamin E) in biological matrices using isotope dilution mass spectrometry (ID-MS). This technique offers high sensitivity and specificity, making it the gold standard for accurate quantification in complex samples.
Introduction
Tocopherols are a class of lipid-soluble antioxidants essential for human health. Accurate measurement of tocopherol levels in biological samples is crucial for nutritional assessment, disease diagnosis, and drug development. Isotope dilution mass spectrometry is a powerful analytical technique that utilizes a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and instrument response, ensuring highly accurate and precise quantification. This method is particularly advantageous for complex matrices like plasma and serum.[1][2][3]
The general workflow involves spiking the sample with a known amount of a deuterated tocopherol internal standard, followed by extraction, chromatographic separation, and detection by tandem mass spectrometry (MS/MS). The ratio of the native analyte to the isotopically labeled standard is used to determine the concentration of the analyte.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical process. This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C). Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, an accurate quantification of the analyte can be achieved, independent of sample recovery.
References
- 1. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis [open.fau.de]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioanalytical Method Development with Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). SIL-IS are analogs of the analyte of interest where one or more atoms have been replaced with a heavy stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] This isotopic substitution results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] The co-elution and similar ionization behavior of the SIL-IS with the analyte make it an ideal tool to compensate for variability during sample preparation, chromatography, and detection, thereby significantly improving the accuracy, precision, and robustness of bioanalytical methods.[3][4]
These application notes provide detailed protocols and guidance for the development and validation of bioanalytical methods utilizing SIL-IS.
Key Advantages of Using Stable Isotope-Labeled Internal Standards
-
Correction for Matrix Effects: SIL-IS co-elute with the analyte and experience similar ionization suppression or enhancement from matrix components, leading to more accurate quantification.[3][5]
-
Compensation for Sample Preparation Variability: Losses of the analyte during extraction, evaporation, and reconstitution are mirrored by the SIL-IS, ensuring that the analyte/IS ratio remains constant.[3][4]
-
Improved Precision and Accuracy: By accounting for various sources of error, SIL-IS significantly reduce the variability of the analytical method.[1][6]
-
Enhanced Method Robustness: The use of SIL-IS makes the method less susceptible to day-to-day variations in instrument performance and sample matrix.[6]
Challenges and Considerations
Despite their advantages, there are challenges to consider when using SIL-IS:
-
Isotopic Interference: The SIL-IS should have a sufficient mass difference from the analyte (ideally ≥ 4 Da) to minimize cross-talk between their mass spectrometric signals.[3]
-
Chromatographic Separation: Deuterium-labeled standards can sometimes exhibit slightly different retention times compared to the unlabeled analyte, which may lead to differential matrix effects. ¹³C or ¹⁵N labeling is often preferred to avoid this "isotope effect".[3][7]
-
Chemical Stability of the Label: The isotopic label must be placed in a chemically stable position within the molecule to prevent exchange with unlabeled atoms.[2]
-
Purity of the SIL-IS: The SIL-IS should be free of unlabeled analyte to avoid artificially inflating the measured concentration of the analyte.[3]
Data Presentation
Table 1: Comparison of Assay Performance with Stable Isotope-Labeled vs. Analog Internal Standard for the Quantification of Kahalalide F
| Parameter | Analog Internal Standard (Butyric Acid Analogue) | Stable Isotope-Labeled Internal Standard (D8-Kahalalide F) |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation of Bias (%) | 8.6 | 7.6 |
| Statistical Significance of Variance (Levene's Test) | - | p = 0.02 (Significantly lower variance with SIL-IS) |
| Statistical Significance of Bias | p < 0.0005 (Significantly different from 100%) | p = 0.5 (Not significantly different from 100%) |
Data summarized from Stokvis et al., Rapid Commun Mass Spectrom, 2005.[1] This table clearly demonstrates the statistical improvement in both precision (lower variance) and accuracy (bias closer to 100%) when a SIL-IS is used compared to a structural analog.[1]
Table 2: Method Validation Parameters for the Quantification of Everolimus Using a Stable Isotope-Labeled vs. an Analog Internal Standard
| Parameter | Analog Internal Standard (32-desmethoxyrapamycin) | Stable Isotope-Labeled Internal Standard (everolimus-d4) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery at LLOQ | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Independent LC-MS/MS Method (Slope) | 0.83 | 0.95 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Data summarized from a study on everolimus quantification.[8] While both internal standards provided acceptable performance, the SIL-IS (everolimus-d4) showed a slope closer to 1.0 in comparison with an independent method, indicating a better correlation.[8]
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
1.1. Stock Solutions:
-
Accurately weigh a suitable amount of the analyte and the SIL-IS reference standards.
-
Dissolve each standard in an appropriate solvent (e.g., methanol, acetonitrile, DMSO) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Store the stock solutions at an appropriate temperature (e.g., -20 °C or -80 °C).
1.2. Working Solutions:
-
Prepare a series of working solutions for the analyte by serially diluting the stock solution with an appropriate solvent. These will be used to spike the calibration standards and QC samples.
-
Prepare a working solution of the SIL-IS at a fixed concentration. This solution will be added to all samples (except blank matrix).
1.3. Calibration Standards:
-
Prepare a set of at least 6-8 non-zero calibration standards by spiking blank biological matrix (e.g., plasma, urine) with the analyte working solutions.[2]
-
The concentration range should cover the expected in-study concentrations, including a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ).[2]
1.4. Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC (mid-range), and high QC (≥ 75% of ULOQ).[9]
-
QC samples should be prepared from a separate weighing of the analyte reference standard than that used for the calibration standards.[9]
Sample Preparation Protocols
The goal of sample preparation is to remove interfering substances from the biological matrix and concentrate the analyte of interest. The SIL-IS should be added as early as possible in the sample preparation process to account for any variability.[4]
2.1. Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis.
-
Aliquot 100 µL of the biological sample (calibration standard, QC, or study sample) into a microcentrifuge tube or a 96-well plate.
-
Add a fixed volume of the SIL-IS working solution.
-
Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.[10]
-
Vortex the samples for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or well for analysis.
-
The supernatant can be injected directly or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
2.2. Liquid-Liquid Extraction (LLE): LLE is a more selective technique that can provide a cleaner extract than PPT.
-
Aliquot 250 µL of the plasma sample into a glass tube.[11]
-
Add the SIL-IS working solution.
-
Add a buffering agent if necessary to adjust the pH and ensure the analyte is in a neutral, extractable form.
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), diethyl ether, ethyl acetate).[11]
-
Vortex vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[11]
2.3. Solid-Phase Extraction (SPE): SPE offers high selectivity and can effectively remove matrix interferences.
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.[12]
-
Loading: Load the pre-treated sample (biological fluid often diluted with a buffer) onto the conditioned cartridge.[12]
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte and SIL-IS.[12]
-
Elution: Elute the analyte and SIL-IS from the cartridge with a strong organic solvent.[12]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Parameters:
-
Column: A suitable reversed-phase C18 or C8 column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically 0.2 - 0.6 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3.2. Mass Spectrometry (MS/MS) Parameters:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for its sensitivity and applicability to a wide range of compounds.
-
Polarity: Positive or negative ion mode, depending on the analyte's chemical properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[13]
-
MRM Transitions: At least one specific precursor-to-product ion transition should be optimized for both the analyte and the SIL-IS.
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to maximize the signal for both the analyte and the SIL-IS.
Visualizations
Caption: Decision tree for internal standard selection.
Caption: High-level bioanalytical method lifecycle.
Caption: Step-by-step experimental workflow.
References
- 1. scispace.com [scispace.com]
- 2. pref.wakayama.lg.jp [pref.wakayama.lg.jp]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. agilent.com [agilent.com]
- 11. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 in pharmacokinetic (PK) research. Given the absence of specific published data for this compound, the following sections are based on established principles of utilizing stable isotope-labeled compounds in drug metabolism and bioanalysis.
Introduction
This compound is the deuterated form of 4-Methoxy-2,3,6-trimethylbenzyl Bromide. The incorporation of deuterium (a stable, non-radioactive isotope of hydrogen) provides a valuable tool for pharmacokinetic studies. Deuterated compounds are chemically almost identical to their non-deuterated counterparts but are distinguishable by mass spectrometry. This property makes them ideal for use as internal standards in quantitative bioanalysis and as tracers to elucidate metabolic pathways.[1][2][3][4][5] The primary applications of this compound in pharmacokinetic studies are:
-
As a Stable Isotope-Labeled Internal Standard (SIL-IS): For the accurate and precise quantification of the non-deuterated parent compound in biological matrices (e.g., plasma, urine, tissue homogenates) using Liquid Chromatography-Mass Spectrometry (LC-MS). The SIL-IS compensates for variability during sample preparation and analysis, leading to more reliable data.[1][2][3]
-
As a Metabolic Tracer: To investigate the in vivo and in vitro metabolic fate of 4-Methoxy-2,3,6-trimethylbenzyl Bromide. By administering the deuterated compound, researchers can track its biotransformation and identify metabolites.
Hypothesized Metabolic Pathway
Based on the chemical structure of 4-Methoxy-2,3,6-trimethylbenzyl Bromide, the following metabolic transformations are hypothesized. The primary routes of metabolism for aromatic compounds often involve oxidation and demethylation reactions, primarily mediated by cytochrome P450 enzymes in the liver.
-
Oxidation of the Benzyl Bromide Moiety: The benzyl bromide group may be hydrolyzed to the corresponding alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.
-
O-Demethylation: The methoxy group can be demethylated to a hydroxyl group.
-
Hydroxylation of the Aromatic Ring: While the ring is heavily substituted, hydroxylation at available positions is a possibility.
-
Oxidation of the Methyl Groups: One or more of the methyl groups on the aromatic ring can be oxidized to hydroxymethyl, and subsequently to carboxylic acid groups.
These primary metabolites can then undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their excretion.
Caption: Hypothesized metabolic pathway of 4-Methoxy-2,3,6-trimethylbenzyl Bromide.
Experimental Protocols
The following are detailed protocols for the application of this compound in pharmacokinetic studies.
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of 4-Methoxy-2,3,6-trimethylbenzyl Bromide following intravenous (IV) and oral (PO) administration.
3.1.1. Materials and Reagents
-
4-Methoxy-2,3,6-trimethylbenzyl Bromide (the analyte)
-
This compound (as an internal standard for bioanalysis)
-
Vehicle for dosing (e.g., a mixture of DMSO, PEG400, and saline)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
3.1.2. Experimental Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
3.1.3. Procedure
-
Animal Acclimatization: Acclimatize rats for at least 3 days before the experiment.
-
Dosing Formulation: Prepare the dosing solutions of 4-Methoxy-2,3,6-trimethylbenzyl Bromide in the chosen vehicle at the desired concentrations for IV and PO administration.
-
Dosing:
-
For the IV group, administer the compound via the tail vein.
-
For the PO group, administer the compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
This protocol describes a general method for the quantification of 4-Methoxy-2,3,6-trimethylbenzyl Bromide in plasma using this compound as the internal standard.
3.2.1. Materials and Reagents
-
Plasma samples from the in vivo study
-
4-Methoxy-2,3,6-trimethylbenzyl Bromide (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (ACN) or Methanol (MeOH), LC-MS grade
-
Formic acid (FA) or Ammonium acetate, LC-MS grade
-
Water, ultrapure
-
96-well plates or microcentrifuge tubes
3.2.2. Sample Preparation (Protein Precipitation)
-
Prepare Working Solutions:
-
Prepare a stock solution of the internal standard (IS), this compound, in ACN or MeOH.
-
Create a working IS solution by diluting the stock solution with ACN or MeOH. This solution will be used for protein precipitation.
-
-
Sample Thawing: Thaw the plasma samples on ice.
-
Protein Precipitation:
-
To 50 µL of each plasma sample, standard, and blank, add 150 µL of the working IS solution (in ACN or MeOH).
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3.2.3. LC-MS/MS Conditions (Hypothetical)
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., starting with 5% B, ramping up to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Analyte: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.
-
Internal Standard (d3): The precursor ion will be +3 Da compared to the analyte. The product ion may be the same or also shifted depending on the fragmentation pattern.
-
-
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables.
Table 1: Plasma Concentration of 4-Methoxy-2,3,6-trimethylbenzyl Bromide vs. Time
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (IV Group) | Mean Plasma Concentration (ng/mL) ± SD (PO Group) |
| 0.083 | ... | ... |
| 0.25 | ... | ... |
| 0.5 | ... | ... |
| 1 | ... | ... |
| 2 | ... | ... |
| 4 | ... | ... |
| 8 | ... | ... |
| 24 | ... | ... |
Table 2: Key Pharmacokinetic Parameters of 4-Methoxy-2,3,6-trimethylbenzyl Bromide
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | ... | ... |
| Tmax (h) | N/A | ... |
| AUC(0-t) (ngh/mL) | ... | ... |
| AUC(0-inf) (ngh/mL) | ... | ... |
| t1/2 (h) | ... | ... |
| CL (L/h/kg) | ... | ... |
| Vd (L/kg) | ... | ... |
| F (%) | N/A | ... |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Conclusion
This compound is a valuable tool for advancing the pharmacokinetic understanding of its non-deuterated analogue. Its primary application as a stable isotope-labeled internal standard is crucial for developing robust and reliable bioanalytical methods, which are fundamental to any drug development program. Furthermore, its use as a metabolic tracer can provide critical insights into the biotransformation pathways of the parent compound. The protocols and methodologies described herein provide a solid foundation for researchers to design and execute pharmacokinetic studies for this and structurally related compounds.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Application Notes and Protocols for NMR Spectroscopy of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure and dynamics. The use of deuterium (²H), a stable isotope of hydrogen, in conjunction with NMR offers unique advantages, particularly in the pharmaceutical sciences. Deuteration of drug candidates can significantly alter their metabolic profiles, leading to improved pharmacokinetic properties such as increased half-life and reduced toxicity.[1][2] This document provides detailed application notes and experimental protocols for the characterization of deuterated compounds using various NMR spectroscopy techniques.
Application Notes
Deuterium (²H) NMR Spectroscopy
Deuterium NMR (²H NMR or D-NMR) directly observes the deuterium nucleus, which has a nuclear spin of 1.[3][4] This technique is an excellent alternative to conventional proton NMR (¹H NMR) for highly deuterated compounds (deuterium enrichment > 98 atom%), where residual proton signals are weak.[5]
Key Advantages:
-
Structure Verification: Provides clear spectra for highly deuterated molecules, aiding in structure confirmation and impurity identification.[5]
-
Quantitative Analysis: Under appropriate experimental conditions, ²H NMR is quantitative, allowing for the determination of deuterium enrichment (atom % D).[5]
-
Simplified Spectra: All proton signals are absent, resulting in a cleaner spectrum.[5]
-
Use of Non-Deuterated Solvents: Experiments can be performed in regular, non-deuterated solvents, which can be advantageous for certain samples.[5][6]
-
Direct Observation of Labile Deuterons: Allows for the direct detection and quantification of deuterium at exchangeable positions (e.g., -OD, -ND₂).[5]
Limitations:
-
Lower Sensitivity: The deuteron has a lower magnetogyric ratio than the proton, leading to lower intrinsic sensitivity.[5][7]
-
Longer Acquisition Times: More scans are often required to achieve a desirable signal-to-noise ratio.[5]
-
Broader Signals: Deuterium signals are typically broader than proton signals, with line widths ranging from a few hertz to several kilohertz.[7]
Isotopic Labeling and ¹H NMR
Deuterium labeling involves the strategic replacement of hydrogen atoms with deuterium in a molecule.[8] This approach is widely used in drug development to study metabolism and reaction kinetics.[8][9]
Applications in ¹H NMR:
-
Signal Assignment: Selective deuteration of specific protons in a molecule leads to the disappearance of their corresponding signals in the ¹H NMR spectrum, aiding in the assignment of complex spectra.
-
D₂O Exchange: Adding a small amount of deuterium oxide (D₂O) to a sample can identify signals from labile protons (e.g., -OH, -NH), as these protons will exchange with deuterium and their signals will disappear from the ¹H NMR spectrum.[8]
-
Solvent for ¹H NMR: Deuterated solvents are routinely used for acquiring ¹H NMR spectra to avoid large, interfering solvent signals.[8][9] The residual proton signals of these solvents can be used for chemical shift referencing.
-
Lock Signal: The deuterium signal from the solvent is used by the NMR spectrometer to stabilize the magnetic field, ensuring high-resolution spectra, especially during long experiments.[4][8]
Solid-State ²H NMR
Solid-state ²H NMR is a powerful technique for studying the dynamics and structure of deuterated molecules in the solid phase.[10] Due to the interaction of the deuterium nuclear quadrupole moment with the local electric field gradient, the resulting spectra are highly sensitive to molecular motion.
Applications:
-
Molecular Dynamics: Provides detailed information about the orientation and mobility of specific C-D bonds within a solid matrix.[3]
-
Phase Behavior: Used to study the phase transitions in partially ordered systems like lipid membranes.[3]
-
Polymer Science: Probes the orientation and chain mobility in deuterated polymers.[3]
-
Pharmaceuticals: Characterizes the dynamics of drug molecules and excipients in solid dosage forms.[11]
Quantitative NMR (qNMR) for Deuterated Compounds
Quantitative NMR provides a precise and accurate method for determining the concentration and isotopic abundance of deuterated compounds.
Techniques:
-
¹H qNMR: Can be used to determine the degree of deuteration by comparing the integral of a residual proton signal at a deuterated site to a non-deuterated internal standard.
-
²H qNMR: Directly quantifies the amount of deuterium at different sites in a molecule.[5] A combination of ¹H and ²H qNMR can provide highly accurate measurements of isotopic abundance.[12]
-
ERETIC Method: An electronically generated signal can be used as a reference in quantitative ²H NMR to shorten acquisition times without compromising precision.[13][14]
Data Presentation
Table 1: Comparison of Proton and Deuteron NMR Properties
| Property | Proton (¹H) | Deuteron (²H) | Reference(s) |
| Natural Abundance | 99.985% | 0.015% | [5] |
| Spin Quantum Number (I) | 1/2 | 1 | [3][5] |
| Magnetogyric Ratio (γ) | 26.7519 x 10⁷ rad T⁻¹ s⁻¹ | 4.1066 x 10⁷ rad T⁻¹ s⁻¹ | [5] |
| Resonance Frequency (9.4 T) | 399.939 MHz | 61.393 MHz | [5] |
| Typical Resolution (FWHM) | 0.3 Hz | 1.3 Hz | [5] |
Table 2: Typical Experimental Parameters for ²H NMR
| Parameter | Typical Value/Range | Notes | Reference(s) |
| Pulse Width (90°) | ~227 µs (at 46 tpwr) | Dependent on the spectrometer and probe. Should be determined for each setup. | [5] |
| Relaxation Delay (d1) | 1-5 x T₁ | For quantitative analysis, a longer delay (5 x T₁) is recommended to ensure full relaxation. | [7] |
| T₁ Relaxation Time | 1 - 2 seconds | Varies with solvent and molecular environment. Generally short enough for relatively fast data acquisition. | [5][13] |
| Number of Scans (ns) | 64 or higher | Depends on the concentration of the deuterated species and the desired signal-to-noise ratio. | [6] |
Experimental Protocols
Protocol 1: Standard ¹D ²H NMR Spectroscopy
Objective: To acquire a standard one-dimensional ²H NMR spectrum for structure verification and determination of deuterium enrichment.
Methodology:
-
Sample Preparation:
-
Dissolve 5-20 mg of the deuterated compound in a non-deuterated solvent (e.g., DMSO, H₂O, CHCl₃) in a standard 5 mm NMR tube. Using a non-deuterated solvent prevents a large solvent signal from overwhelming the analyte signals.[6]
-
-
Spectrometer Setup:
-
Shimming:
-
Parameter Optimization:
-
Determine the 90° pulse width for deuterium on your specific instrument.
-
Set the number of scans (ns) to an appropriate value (e.g., 64, 128, or higher) to achieve adequate signal-to-noise.
-
For quantitative measurements, set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest.
-
-
Data Acquisition:
-
Start the acquisition.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum. This can be done by using the natural abundance ²H signal of the solvent or by adding a small amount of a deuterated reference compound.[6]
-
Integrate the signals to determine the relative deuterium content at different positions.
-
Protocol 2: Quantitative ¹H NMR for Deuteration Level
Objective: To determine the percentage of deuteration at a specific molecular site using quantitative ¹H NMR.
Methodology:
-
Sample Preparation:
-
Accurately weigh the deuterated compound and a certified internal standard (with a known proton concentration and a signal in a clear region of the spectrum) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
Spectrometer Setup:
-
Tune and lock the spectrometer using the deuterated solvent.
-
Load a quantitative ¹H NMR parameter set.
-
-
Parameter Optimization for Quantification:
-
Ensure the 90° pulse angle is accurately calibrated.
-
Set the relaxation delay (d1) to at least 5 times the T₁ of both the analyte and the internal standard signals to ensure complete relaxation. This is critical for accurate integration.[7]
-
Set an appropriate number of scans (e.g., 16 or higher) for good signal-to-noise.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the signal of the residual protons at the deuterated site (I_analyte) and the signal of the internal standard (I_std).
-
Calculate the percentage of deuteration using the following formula:
-
Moles_std = (Weight_std / MW_std)
-
Moles_analyte = (I_analyte / N_protons_analyte) * (N_protons_std / I_std) * Moles_std
-
%H = (Moles_analyte / Moles_total_compound) * 100
-
%D = 100 - %H (Where N_protons is the number of protons giving rise to the integrated signal).
-
-
Visualizations
Caption: Workflow for acquiring a 2H NMR spectrum.
Caption: Deuteration slows metabolism, improving drug PK.
References
- 1. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hwb.gov.in [hwb.gov.in]
- 3. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.dal.ca [cdn.dal.ca]
- 7. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 8. studymind.co.uk [studymind.co.uk]
- 9. synmr.in [synmr.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Deuterated Internal Standards in LC-MS/MS
Welcome to the technical support center for troubleshooting challenges with deuterated internal standards in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate common issues and ensure the accuracy and reliability of their analytical data.
Frequently Asked Questions (FAQs)
Q1: What are deuterated internal standards and why are they used in LC-MS/MS?
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] They are considered the gold standard for quantitative LC-MS/MS analysis because they are chemically almost identical to the analyte.[3] This similarity allows them to co-elute with the analyte during chromatography and experience similar effects from the sample matrix, such as ion suppression or enhancement.[1][4] By adding a known amount of the deuterated IS to samples and calibration standards, it is possible to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[1][5]
Q2: What are the most common challenges encountered when using deuterated internal standards?
While highly effective, deuterated internal standards can present several challenges:
-
Isotopic Exchange (H/D Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or sample matrix, especially if they are located at chemically labile positions on the molecule (e.g., on hydroxyl, carboxyl, or amine groups).[2][6][7] This can lead to a decrease in the deuterated IS signal and an artificial increase in the analyte signal.
-
Chromatographic Shift: The substitution of hydrogen with the heavier deuterium can sometimes lead to slight differences in retention time between the analyte and the deuterated IS on a chromatographic column.[8][9][10] This can be problematic if the analyte and IS elute into regions with different levels of matrix effects.[11][12]
-
Differential Matrix Effects: Ideally, the analyte and the deuterated IS should experience the same degree of ion suppression or enhancement from the sample matrix.[4] However, if there is a chromatographic shift, they may be affected differently, leading to inaccurate quantification.[11][12][13]
-
Isotopic Purity and Contamination: The deuterated internal standard should have high isotopic purity, meaning it contains a very low percentage of the non-deuterated analyte.[1] Contamination with the non-deuterated form can lead to an overestimation of the analyte concentration.[13]
Q3: How many deuterium atoms are ideal for an internal standard?
Typically, a deuterated internal standard should contain enough deuterium atoms to provide a clear mass difference from the analyte, usually a mass shift of at least 3 atomic mass units (amu) is recommended to avoid isotopic crosstalk.[8][14] The optimal number of deuterium atoms is generally between 3 and 6.[7] It's crucial that these deuterium atoms are placed in chemically stable positions on the molecule to prevent back-exchange.[6][7]
Q4: Can I use one deuterated internal standard for multiple analytes?
While it is best practice to use a specific deuterated internal standard for each analyte, in some multi-analyte assays, a single deuterated IS may be used for chemically similar analytes.[9] However, this approach should be carefully validated to ensure that the IS accurately corrects for variations for all analytes across the entire chromatographic run.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Response
Symptoms:
-
The peak area of the deuterated internal standard is not consistent across the analytical run.
-
A gradual decrease or increase in the IS signal is observed over time.[15]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Isotopic Exchange (H/D Exchange) | 1. Check the location of deuterium labeling: Ensure deuterium atoms are on stable positions (e.g., aromatic or aliphatic carbons) and not on exchangeable sites like -OH, -NH, or -COOH groups.[7] 2. Adjust pH of solutions: Avoid strongly acidic or basic conditions during sample preparation and in the mobile phase, as these can promote H/D exchange.[3] 3. Evaluate storage conditions: Store deuterated standards in appropriate, non-aqueous solvents and at recommended temperatures to minimize exchange.[7] |
| Instrument Instability | 1. Monitor system suitability: Inject a system suitability standard at the beginning, middle, and end of the run to check for instrument drift. 2. Clean the ion source: A dirty ion source can lead to a gradual loss of signal.[15] |
| Sample Matrix Effects | 1. Improve sample cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components.[13] 2. Modify chromatographic conditions: Optimize the gradient to better separate the analyte and IS from matrix interferences. |
Issue 2: Chromatographic Shift Between Analyte and Internal Standard
Symptoms:
-
The analyte and the deuterated internal standard have different retention times.[10]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Isotope Effect | 1. Use a less retentive column: A column with lower resolving power may help the peaks to co-elute.[8] 2. Adjust mobile phase composition: Small changes to the organic solvent ratio or additives can sometimes minimize the retention time difference. 3. Consider a different labeled standard: If the shift is significant and problematic, consider using a ¹³C or ¹⁵N labeled internal standard, as these generally do not exhibit a chromatographic shift.[2][9] |
| High Number of Deuterium Atoms | 1. Select an IS with fewer deuterium atoms: If possible, choose a standard with a lower degree of deuteration, while still maintaining a sufficient mass difference. |
Issue 3: Poor Accuracy and Precision in Quantitative Results
Symptoms:
-
High variability in replicate measurements.
-
Inaccurate quantification when compared to a reference method.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Ensure co-elution: Address any chromatographic shift between the analyte and IS (see Issue 2). Complete co-elution is critical for the IS to effectively compensate for matrix effects.[8] 2. Perform a matrix effect study: Evaluate ion suppression/enhancement in different lots of the biological matrix to understand its impact.[11] |
| Isotopic Impurity of the Standard | 1. Verify the purity of the deuterated IS: Obtain a certificate of analysis for the standard to check its isotopic purity.[1] The presence of the non-deuterated analyte will lead to inaccurate results.[13] |
| Inappropriate Concentration of IS | 1. Optimize IS concentration: The concentration of the internal standard should be consistent across all samples and ideally provide a similar signal response to the analyte at a mid-point in the calibration curve.[7] |
Experimental Protocols
Protocol: Evaluation of Isotopic Exchange
-
Prepare Solutions: Prepare a solution of the deuterated internal standard in the final mobile phase composition and another in a matrix-free solvent (e.g., methanol/water).
-
Incubation: Incubate these solutions at room temperature and at an elevated temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours).
-
LC-MS/MS Analysis: Analyze the incubated solutions by LC-MS/MS, monitoring both the deuterated IS and the corresponding non-deuterated analyte.
-
Data Analysis: Compare the peak area of any observed non-deuterated analyte in the incubated samples to a fresh sample. A significant increase in the non-deuterated analyte's peak area in the incubated samples suggests that H/D exchange is occurring.
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. nebiolab.com [nebiolab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression with 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using "4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3" as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte of interest caused by co-eluting compounds from the sample matrix.[1][2][3] In the context of using this compound as an internal standard, ion suppression can lead to a decreased signal intensity, poor sensitivity, and inaccurate and irreproducible quantification of your target analyte.[3][4] This phenomenon occurs in the ion source of the mass spectrometer and can affect both the analyte and the internal standard.[4][5]
Q2: What are the common causes of ion suppression?
A2: Ion suppression is a type of matrix effect and is primarily caused by endogenous or exogenous components in the sample that compete with the analyte for ionization.[1][3] Common sources of ion suppression include:
-
Endogenous matrix components: Salts, lipids (e.g., phospholipids), proteins, and metabolites from biological samples like plasma, urine, or tissue extracts.[1][6]
-
Exogenous substances: Mobile phase additives (e.g., ion-pairing agents), plasticizers from sample tubes, and contaminants from the sample collection and preparation process.[3]
-
High concentrations of the analyte or internal standard: At high concentrations, the response from the electrospray ionization (ESI) source can become non-linear, leading to self-suppression.[5]
Q3: How can I detect if my analysis is affected by ion suppression?
A3: A common and effective method for identifying regions of ion suppression in your chromatogram is the post-column infusion experiment.[3][4][5][6] This technique involves infusing a constant flow of your analyte or internal standard (in this case, this compound) into the mobile phase after the analytical column but before the mass spectrometer.[3] When a blank matrix sample is injected, any dip in the constant signal baseline indicates a region where co-eluting matrix components are causing ion suppression.[4][6]
Q4: What is the role of a deuterated internal standard like this compound in managing ion suppression?
A4: A stable isotope-labeled internal standard, such as this compound, is the preferred choice for quantitative LC-MS analysis.[1] Because it is chemically identical to the non-deuterated analyte, it will co-elute and experience the same degree of ion suppression.[3] By monitoring the ratio of the analyte signal to the internal standard signal, it is possible to compensate for signal loss due to matrix effects, thereby improving the accuracy and precision of the quantification.[1][3] However, it is important to note that while an internal standard can correct for suppression, it does not eliminate the underlying issue, which can still compromise the sensitivity of the assay.[7]
Q5: What are the general strategies to minimize or eliminate ion suppression?
A5: The most effective strategies for minimizing ion suppression focus on reducing the amount of interfering matrix components that reach the ion source and optimizing chromatographic conditions to separate the analyte from these interferences.[1][5] Key strategies include:
-
Effective Sample Preparation: Employing more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix components compared to simpler methods like protein precipitation.[1][2]
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte of interest and the internal standard from the regions of ion suppression is a crucial step.[1][4] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with different selectivity.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also decrease the analyte signal to an undesirable level for trace analysis.[3][5]
-
Choice of Ionization Technique: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[2] If your analyte is amenable to APCI, switching the ionization source could be a viable option.
Troubleshooting Guide
"My signal for this compound is low and inconsistent. What should I do?"
If you are experiencing low and variable signal intensity for your internal standard, it is highly likely that your analysis is being affected by ion suppression. Follow this step-by-step guide to diagnose and resolve the issue.
Caption: Troubleshooting workflow for ion suppression.
Data on Ion Suppression Mitigation
The following tables summarize the effectiveness of different strategies for reducing ion suppression.
Table 1: Impact of Sample Preparation Method on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85-95 | -50 to -70 | [7] |
| Liquid-Liquid Extraction (LLE) | 70-90 | -20 to -40 | [1] |
| Solid-Phase Extraction (SPE) | 90-105 | < -15 | [1][7] |
Matrix Effect (%) is calculated as ((Peak area in matrix) / (Peak area in solvent) - 1) * 100. A negative value indicates ion suppression.
Table 2: Effect of Chromatographic Conditions on Analyte Signal
| Chromatographic Condition | Analyte Retention Time (min) | Co-eluting Interference | Relative Signal Intensity (%) |
| Method A (Fast Gradient) | 1.5 | Phospholipids | 35 |
| Method B (Shallow Gradient) | 3.2 | None (Separated) | 98 |
Key Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece and necessary tubing
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Solvent blank (e.g., mobile phase)
Procedure:
-
Set up the LC-MS/MS system with your analytical column and mobile phase conditions.
-
Connect the outlet of the analytical column to a tee-piece.
-
Connect the syringe pump containing the internal standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS ion source.
-
Begin the LC gradient and, after a brief equilibration, start the syringe pump to infuse the internal standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the signal of this compound in the mass spectrometer. You should observe a stable, elevated baseline.
-
Inject the solvent blank and record the chromatogram. The baseline should remain stable.
-
Inject the blank matrix extract and record the chromatogram.
-
Analyze the resulting chromatogram. Any negative deviation or drop from the stable baseline indicates a region of ion suppression.
Caption: Post-column infusion experimental setup.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
Objective: To remove interfering matrix components from a biological sample prior to LC-MS analysis. This is a general protocol and should be optimized for your specific analyte and matrix.
Materials:
-
SPE cartridges (e.g., polymeric reversed-phase)
-
SPE vacuum manifold
-
Sample (e.g., plasma) pre-treated as required (e.g., diluted, acidified)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.
-
Equilibration: Pass 1 mL of water through the cartridge to prepare the sorbent for the aqueous sample.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using 1 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in your mobile phase, vortex, and inject into the LC-MS/MS system.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing chromatographic separation of deuterated and non-deuterated compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of deuterated and non-deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my deuterated and non-deuterated compounds co-elute or have poor resolution?
A1: This is a common challenge stemming from the "Deuterium Isotope Effect," which refers to the subtle physicochemical differences between a compound and its deuterated analog. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] This is because C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker interactions with the non-polar stationary phase.[2] The small retention time difference can result in peak co-elution or poor resolution (Rs < 1.5).
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically adjust the mobile phase composition. In RPLC, decreasing the amount of organic modifier (e.g., acetonitrile, methanol) can increase retention and potentially improve separation.[2]
-
Adjust Temperature: Lowering the column temperature generally increases retention and can enhance resolution between the isotopic peaks.[3][4] However, the effect can be system-dependent.
-
Change Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., C30 instead of C18, or a phenyl-hexyl phase) can alter selectivity and improve separation.[5]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and provide better resolution, although it will lengthen the analysis time.[4]
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance the separation of closely eluting compounds.[5]
Q2: My deuterated internal standard elutes earlier than the analyte in RPLC. Is this normal?
A2: Yes, this is a frequently observed phenomenon known as the "inverse isotope effect" in the context of RPLC.[6] Deuterated compounds tend to be slightly less hydrophobic than their non-deuterated (protiated) analogs.[2] This reduced interaction with the reversed-phase stationary phase causes them to elute slightly faster. The magnitude of this retention time shift often increases with the number of deuterium atoms in the molecule.[2][7]
Q3: How can I maximize the resolution between my deuterated and non-deuterated compounds?
A3: Maximizing resolution requires a systematic approach that addresses the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
-
Increase Efficiency (N):
-
Increase Selectivity (α):
-
Change the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol or vice versa).
-
Modify the mobile phase pH if your analytes are ionizable.
-
Change the stationary phase to one with a different chemical functionality.[5] Normal-phase chromatography can sometimes provide a more significant separation of deuterated and non-deuterated analogs compared to reversed-phase.[7]
-
-
Optimize Retention Factor (k):
-
Adjust the strength of the mobile phase. For RPLC, this means decreasing the percentage of the organic solvent to increase retention.[8] An ideal k value is typically between 2 and 10.
-
Q4: Can I use Gas Chromatography (GC) to separate deuterated compounds?
A4: Yes, Gas Chromatography (GC) can be an effective technique for separating volatile deuterated and non-deuterated compounds.[6] Similar to LC, a chromatographic isotope effect is observed, where deuterated analytes generally have shorter retention times than their non-deuterated counterparts on most common stationary phases.[9] The choice of stationary phase is critical; polar stationary phases often show a normal isotope effect (heavier isotope elutes later), while nonpolar phases typically exhibit an inverse isotope effect.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues.
Problem: Poor or No Resolution Between Isotopic Peaks
Use the following workflow to diagnose and resolve poor separation.
Caption: Troubleshooting workflow for poor isotopic resolution.
Experimental Protocols
Protocol 1: General Method for Optimizing RPLC Separation
This protocol provides a starting point for developing a separation method for a deuterated/non-deuterated pair.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
-
Gradient Elution Scout:
-
Run a fast linear gradient from 5% B to 95% B over 5 minutes.
-
Determine the approximate elution percentage of Mobile Phase B for your compounds of interest.
-
-
Isocratic or Shallow Gradient Optimization:
-
Based on the scouting run, develop an isocratic method or a very shallow gradient around the elution percentage.
-
Example: If the compounds eluted at 40% B, start with an isocratic run at 35% B.
-
Adjust the %B in small increments (e.g., 1-2%) to achieve a retention factor (k) between 2 and 10.
-
-
Resolution Refinement:
-
If resolution is still insufficient, systematically make one change at a time :
-
Temperature: Decrease the temperature to 25°C, then 20°C, and observe the effect on resolution.
-
Organic Modifier: Prepare Mobile Phase B with methanol instead of acetonitrile and repeat Step 3.
-
Flow Rate: Decrease the flow rate to 0.3 mL/min, then 0.2 mL/min.
-
-
Protocol 2: Normal-Phase LC Separation Example
This method was used to achieve a more significant separation between olanzapine (OLZ) and its deuterated analogs.[7]
-
Column: Nucleosil Silica (5 µm, 50 x 2.0 mm).[7]
-
Mobile Phase A: 20 mM ammonium acetate, pH 9.65.[7]
-
Mobile Phase B: Acetonitrile/Methanol (75:25 v/v).[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient:
-
Start at 5% A.
-
Linear ramp to 50% A over 0.5 minutes.
-
Hold at 50% A until 2.0 minutes.
-
Return to 5% A.[7]
-
-
Detection: Mass Spectrometry (API 3000).[7]
Data Tables
Table 1: Isotope Effects on Retention Time in Reversed-Phase LC
| Compound Pair | Chromatographic System | Retention Time (Non-deuterated) | Retention Time (Deuterated) | Observation | Reference |
| Dimethyl-labeled Peptides | nUHPLC | Varies | Elutes ~3 s earlier | Inverse isotope effect | [1] |
| Ergothioneine / d9-Ergothioneine | RPLC | 1.44 min | 1.42 min | Inverse isotope effect | [2] |
| Metformin / d6-Metformin | GC-MS | 3.60 min | 3.57 min | Inverse isotope effect | [9] |
| Olanzapine (OLZ) / OLZ-D3 | Normal-Phase LC | 1.60 min | 1.66 min | Normal isotope effect | [7] |
| Des-methyl Olanzapine / DES-D8 | Normal-Phase LC | 2.62 min | 2.74 min | Normal isotope effect | [7] |
Table 2: Factors Influencing Chromatographic Resolution
| Parameter | Effect on Resolution | Typical Action for Improvement | Potential Trade-off |
| Mobile Phase Strength | Affects retention (k) and selectivity (α) | Weaken mobile phase (e.g., less organic in RPLC) | Increased run time |
| Column Temperature | Affects retention, efficiency, and selectivity | Lower temperature | Increased viscosity and backpressure; longer run times |
| Stationary Phase | Primarily affects selectivity (α) | Change column chemistry (e.g., C18 -> Phenyl) | Requires method re-validation |
| Flow Rate | Affects efficiency (N) | Decrease flow rate | Increased run time |
| Particle Size | Affects efficiency (N) | Use smaller particles | Increased backpressure |
Visualizations
The Deuterium Isotope Effect arises from the fundamental physical differences between protium (¹H) and deuterium (²H).
Caption: The Deuterium Isotope Effect in Reversed-Phase LC.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
addressing hydrogen-deuterium exchange in mass spectrometry
Welcome to the Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during HDX-MS experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides direct answers and step-by-step guidance for resolving specific problems in a question-and-answer format.
Category 1: Deuterium Labeling & Back-Exchange
Q1: Why am I observing high levels of back-exchange?
A1: High back-exchange, the unwanted loss of deuterium from your protein, can significantly underestimate the exchange rate and lead to misinterpretation of your data.[1][2] This is a common issue often stemming from suboptimal experimental conditions during the quench and analysis phases.
Troubleshooting Steps:
-
Verify Quench Conditions: Ensure your quench buffer is at the correct pH (typically pH 2.3-2.5) and maintained at a low temperature (~0°C).[1][3] The combination of low pH and cold temperature dramatically slows the back-exchange reaction.[1][3]
-
Minimize Time at Room Temperature: The entire workflow, from quenching to injection, should be performed as rapidly as possible to minimize the time the sample is not under quench conditions.[1][2]
-
Optimize Chromatography: Use a fast LC gradient (typically under 15 minutes) and maintain the column and solvent lines at a low temperature (e.g., 0°C).[1][4] Sub-zero temperature UPLC can further reduce back-exchange.[5]
-
Check System for Leaks: Ensure there are no leaks in your LC system that could introduce protiated solvents.
-
Use a Dmax Control: A fully deuterated control sample (Dmax) can help you quantify and correct for back-exchange.[1][2]
Logical Diagram: The Problem of Back-Exchange
Category 2: Protein Digestion & Sequence Coverage
Q2: I have poor sequence coverage for my protein. How can I improve it?
A2: Achieving high sequence coverage is crucial for obtaining a comprehensive map of deuterium uptake. Poor coverage can result from inefficient digestion, loss of peptides, or suboptimal chromatographic separation.[6]
Troubleshooting Steps:
-
Optimize Protease and Digestion Conditions:
-
Choice of Protease: Pepsin is widely used due to its activity at low pH, but it may not be optimal for all proteins.[3][7] Consider using alternative proteases like protease type XIII or a combination of proteases.[3][7]
-
Digestion Time and Temperature: Optimize the digestion time and temperature. While low temperatures are necessary to minimize back-exchange, slightly increasing the temperature of the protease column (e.g., from 0°C to 20°C) can improve digestion efficiency.[8]
-
-
Improve Protein Unfolding:
-
Denaturants in Quench Buffer: Include a chaotropic agent like urea or guanidinium hydrochloride (GnCl) in your quench buffer to promote protein unfolding prior to digestion.[1][3] The optimal concentration should be determined empirically. Urea has been shown to be beneficial for improving sequence coverage of membrane proteins.[7][9]
-
Reducing Agents: For proteins with disulfide bonds, adding a reducing agent like TCEP to the quench buffer can improve digestion in those regions.[10][11]
-
-
Enhance Chromatographic Separation:
-
Gradient Optimization: Adjust the LC gradient to improve the separation of hydrophobic or co-eluting peptides.[3]
-
Column Choice: For challenging proteins like membrane proteins, using a column with a different stationary phase or shorter alkyl chains may improve recovery.[6]
-
Ion Mobility Spectrometry (IMS): Incorporating IMS can provide an additional dimension of separation, which is particularly useful for complex samples.[1][6]
-
Workflow for Improving Sequence Coverage
Category 3: Data Quality & Reproducibility
Q3: My HDX-MS data is noisy and irreproducible. What are the likely causes?
A3: Noisy and irreproducible data can stem from a variety of sources, including sample instability, inconsistent liquid handling, and issues with the mass spectrometer.[12][13]
Troubleshooting Steps:
-
Assess Sample Quality:
-
Protein Purity and Stability: Ensure your protein sample is pure (>95%) and stable under the experimental conditions.[14] Use techniques like SDS-PAGE or dynamic light scattering (DLS) to check for aggregation or degradation.[3][14]
-
Sample Consistency: Use the same batch of protein and reagents for all replicates to minimize variability.
-
-
Ensure Consistent Experimental Conditions:
-
Temperature Control: The rate of hydrogen exchange is highly dependent on temperature.[3][10] Ensure precise and consistent temperature control throughout the labeling, quenching, and analysis steps.[11]
-
pH Control: Small variations in pH can significantly affect exchange rates.[10][15] Prepare buffers carefully and verify the pH of all solutions.
-
Automation: Use an automated HDX system to ensure precise timing and mixing, which is critical for reproducibility, especially at short labeling times.[1]
-
-
Address Mass Spectrometry Issues:
-
System Blanks: Run buffer blanks between samples to check for carryover.[1] If significant peptide signals are observed in the blank, optimize the wash steps for the protease and analytical columns.[1]
-
Signal-to-Noise: If the signal is weak, you may need to increase the amount of protein injected.[1] Start with around 5 pmol and optimize from there.[1]
-
Data Analysis Parameters: Inconsistent data processing can introduce variability. Use software tools designed for HDX data analysis and apply consistent parameters for peptide identification and deuterium uptake calculations.[12][16][17]
-
Table 1: Common Causes of Irreproducible HDX-MS Data and Solutions
| Potential Cause | Symptoms | Recommended Solution(s) |
| Sample Instability | Protein aggregation or precipitation, changing deuterium uptake patterns over time. | Verify protein purity and stability; perform pulse-labeling experiments to check for structural changes during the experiment.[1] |
| Inconsistent Timing/Handling | High variability between replicates, especially at short labeling times. | Use an automated HDX system for precise liquid handling and timing.[1] |
| Temperature Fluctuations | Inconsistent exchange rates across replicates. | Ensure precise temperature control of all components (labeling, quench, LC system).[3][10] |
| pH Variations | Drifting exchange rates, inconsistent peptide retention times. | Prepare fresh buffers daily and verify pH; ensure the final pH after quenching is consistently around 2.5.[3][15] |
| Sample Carryover | Ghost peaks in blank injections, artificially low deuteration in subsequent runs. | Run and analyze blank injections; optimize wash cycles for the entire fluidic path.[1] |
| Low Signal Intensity | Noisy spectra, poor peptide identification. | Increase protein concentration/injection volume; optimize mass spectrometer sensitivity.[1] |
Key Experimental Protocols
Standard Bottom-Up HDX-MS Protocol
This protocol outlines the fundamental steps for a continuous-labeling, bottom-up HDX-MS experiment.[3]
-
Sample Preparation:
-
Prepare your protein of interest in a suitable, non-deuterated buffer. Ensure the protein concentration is optimized (e.g., starting with 5-20 pmol per injection).[1][15]
-
Prepare the deuterated labeling buffer (e.g., the same buffer as the protein, but prepared in >95% D₂O).[18]
-
Prepare the quench buffer (e.g., 4 M GnCl, 0.1 M TCEP, at pH 2.3) and keep it on ice.[3]
-
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting a small volume of the protein stock into the deuterated labeling buffer (e.g., a 1:10 dilution).[15]
-
Incubate the mixture for a series of predetermined time points (e.g., 10s, 1m, 10m, 1hr).[3]
-
Perform all labeling steps at a controlled temperature (e.g., 10°C or 20°C).[3]
-
-
Quenching:
-
At each time point, terminate the labeling reaction by mixing the sample with an equal volume of ice-cold quench buffer.[3][15] This will rapidly drop the pH to ~2.5 and the temperature to ~0°C.[3]
-
Immediately proceed to the next step or flash-freeze the quenched sample in liquid nitrogen for storage at -80°C.[1]
-
-
Digestion and LC-MS Analysis:
-
Inject the quenched sample onto an online immobilized pepsin column maintained at a controlled temperature (e.g., 20°C).[8]
-
The resulting peptides are trapped and desalted on a C18 trap column.
-
Separate the peptides on a C18 analytical column using a rapid acetonitrile gradient (e.g., 5-40% B in 8 minutes), with the entire LC system held at 0°C to minimize back-exchange.[8]
-
Elute the peptides directly into the mass spectrometer for analysis.
-
-
Data Analysis:
-
Identify the peptides from a non-deuterated control run.
-
For each deuterated sample, calculate the centroid mass of the isotopic envelope for each identified peptide.[1]
-
Determine the level of deuterium uptake by comparing the centroid mass of the deuterated peptides to the non-deuterated control.
-
Plot deuterium uptake versus time for each peptide.
-
Table 2: Typical Reagent Compositions for HDX-MS
| Reagent | Typical Composition | Purpose | Key Considerations |
| Labeling Buffer | Protein's native buffer in >95% D₂O | Initiates H-D exchange | pD should be carefully measured/calculated (pD ≈ pH_reading + 0.4).[15] |
| Quench Buffer | 0.5-4 M GnCl or Urea, 0.1-0.2 M TCEP, pH 2.3-2.5 | Stops exchange, denatures protein | Must be ice-cold; composition may need optimization for specific proteins.[3] |
| LC Mobile Phase A | 0.1% Formic Acid in H₂O | Aqueous phase for RP-HPLC | Maintains low pH to minimize back-exchange.[8] |
| LC Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for RP-HPLC | Elutes peptides from the column.[8] |
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Sequence Coverage of Integral Membrane Proteins during Hydrogen/Deuterium Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and Management of Noise in HDX-MS Data Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]
- 15. hdxms.net [hdxms.net]
- 16. youtube.com [youtube.com]
- 17. Analysis of Overlapped and Noisy Hydrogen/Deuterium Exchange Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
improving signal-to-noise ratio with "4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3" as a deuterated internal standard to improve the signal-to-noise ratio in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in experimental research?
A1: this compound is primarily used as a deuterated internal standard (IS) in quantitative analysis, especially when coupled with mass spectrometry.[1] Its key function is to enhance the accuracy and precision of measurements by correcting for variations that can occur during sample preparation, injection, and analysis.[2] By spiking a known quantity of this deuterated standard into samples, it acts as a reliable reference point to normalize the signal of the target analyte.[2]
Q2: How does using a deuterated internal standard like this compound improve the signal-to-noise ratio?
A2: Deuterated internal standards improve the signal-to-noise ratio by accounting for and correcting variations throughout the analytical process.[2] Since the deuterated standard is chemically almost identical to the analyte of interest, it experiences similar effects from the sample matrix (matrix effects), extraction efficiencies, and instrument variability.[1] By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to a more stable and reliable signal for the analyte, thus improving the overall signal-to-noise ratio.[2]
Q3: What are the key considerations when selecting a deuterated internal standard?
A3: When selecting a deuterated internal standard, several factors are crucial. The ideal standard should co-elute with the analyte to ensure they are subjected to the same matrix effects.[1] It should also have a sufficient mass difference from the analyte to be clearly distinguished by the mass spectrometer without isotopic overlap.[1] Furthermore, the deuterated labels should be on stable positions of the molecule to prevent back-exchange with hydrogen atoms from the solvent.
Q4: Can this compound be used for analytes that are not structurally identical?
A4: While the ideal internal standard is an isotopically labeled version of the analyte, a structurally similar compound can sometimes be used if a deuterated analog of the analyte is not available. However, it is critical to validate that the chosen standard behaves similarly to the analyte during the entire analytical process, including extraction and ionization. Differences in chemical properties can lead to varied responses to matrix effects and inconsistent recoveries, which would compromise the accuracy of the results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Response for the Internal Standard | Degradation of the Standard: The compound may have degraded due to improper storage or handling. | Store the standard at the recommended temperature (typically 2-8°C), protected from light and moisture. Prepare fresh stock solutions regularly. |
| Incorrect Concentration: The spiking concentration may be too low or too high, falling outside the optimal detection range of the instrument. | Optimize the spiking concentration to be within the linear range of the mass spectrometer and comparable to the expected analyte concentration. | |
| Ion Suppression: Components in the sample matrix may be suppressing the ionization of the internal standard. | Review and optimize the sample preparation method to remove interfering matrix components. Consider using a more effective extraction technique like solid-phase extraction (SPE). | |
| Inconsistent Internal Standard Area Counts Across Samples | Variable Sample Preparation: Inconsistent recovery of the internal standard during extraction steps. | Ensure precise and consistent execution of the sample preparation protocol for all samples, including calibration standards and quality controls. |
| Injection Volume Variability: Inconsistent volumes being injected by the autosampler. | Perform maintenance on the autosampler to ensure accurate and reproducible injection volumes. | |
| Matrix Effects: Significant variations in the sample matrix between different samples are affecting the ionization of the internal standard differently.[3][4][5] | Dilute the samples to minimize matrix effects. Further optimize the chromatographic separation to separate the internal standard from co-eluting matrix components. | |
| Chromatographic Peak Tailing or Splitting for the Internal Standard | Column Overload: The concentration of the internal standard is too high. | Reduce the concentration of the internal standard spiked into the samples. |
| Poor Column Condition: The analytical column may be degraded or contaminated. | Flush the column with appropriate solvents or replace it if necessary. | |
| Incompatible Solvent: The solvent used to dissolve the sample may be too strong compared to the mobile phase. | Ensure the sample solvent is compatible with the initial mobile phase conditions. | |
| Isotopic Overlap with the Analyte | Insufficient Mass Difference: The mass difference between the analyte and the d3-labeled internal standard may not be sufficient to prevent overlap of their isotopic clusters, especially for larger molecules.[6][7] | Use a higher resolution mass spectrometer to better resolve the isotopic peaks. Alternatively, if possible, select a different internal standard with a larger mass difference (e.g., d5 or d7). |
| Cross-Contribution: Fragments of the analyte may have the same mass-to-charge ratio as fragments of the internal standard, or vice-versa.[8] | Optimize the fragmentation parameters (collision energy) in MS/MS to generate unique product ions for both the analyte and the internal standard. |
Experimental Protocols
Illustrative Protocol: Quantification of a Hypothetical Analyte Using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the analyte of interest and the instrumentation used.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in the same solvent.
2. Preparation of Working Solutions:
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Spike each standard with the internal standard working solution to a final concentration of, for example, 100 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in the desired final concentration in the samples after spiking.
3. Sample Preparation (e.g., Plasma Sample):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard spiking solution.
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: Optimize the gradient to achieve good separation of the analyte and internal standard from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.
-
MRM Transitions: Determine and optimize the precursor-to-product ion transitions for both the analyte and this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The use of a deuterated internal standard like this compound is expected to significantly improve the quality of quantitative data. The following table summarizes typical performance enhancements.
| Parameter | Without Internal Standard | With Deuterated Internal Standard | Expected Improvement |
| Precision (%CV) | 5-20% | <5% | 2-4 fold improvement |
| Accuracy (%Bias) | ±15-30% | <±10% | 1.5-3 fold improvement |
| Linearity (R²) | 0.98 - 0.99 | >0.995 | Enhanced linearity |
| Signal-to-Noise Ratio | Variable | Consistently Higher | Significant improvement by minimizing noise |
Note: These values are illustrative and the actual improvement will depend on the specific assay, matrix, and instrumentation.
Visualizations
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. youtube.com [youtube.com]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in bioanalytical methods using isotopic standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a concern in LC-MS/MS bioanalysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1] These effects are a major concern in quantitative LC-MS/MS bioanalysis because they can significantly impact the accuracy, precision, and sensitivity of the method, potentially leading to erroneous results.[2][3] The "matrix" encompasses all components within a sample other than the analyte of interest, including endogenous substances like phospholipids and proteins, as well as exogenous substances like anticoagulants or dosing vehicles.[1]
Q2: How do stable isotope-labeled internal standards (SIL-IS) help in mitigating matrix effects?
A: A suitable stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][2] Because a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and is expected to experience the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4] However, it's crucial to verify that the SIL-IS and the analyte have very similar retention times, as even slight chromatographic separation can lead to differential matrix effects and compromise the correction.[5]
Q3: My results show poor accuracy and precision. Could this be due to matrix effects even though I am using a SIL-IS?
A: Yes, even when using a SIL-IS, poor accuracy and precision can still be a result of matrix effects. This can occur if the matrix effect is not consistent across different samples or if the SIL-IS does not perfectly track the analyte's behavior.[1][5] For instance, if the analyte and SIL-IS have slightly different retention times, they may be affected differently by a narrow region of ion suppression.[5] Additionally, high concentrations of the SIL-IS itself can potentially cause ion suppression.[6] It is also important to ensure the purity of the SIL-IS, as any presence of the unlabeled analyte can lead to inaccurate results.[5]
Q4: What are the common causes of ion suppression and enhancement?
A: Ion suppression and enhancement primarily occur in the ion source of the mass spectrometer, particularly with electrospray ionization (ESI).[7]
-
Ion Suppression: This is the more common phenomenon and can be caused by several factors. High concentrations of co-eluting matrix components can compete with the analyte for the limited charge on the surface of the ESI droplets, reducing the analyte's ionization efficiency.[6] Other causes include changes in the physical properties of the droplets, such as increased viscosity or surface tension, which can hinder solvent evaporation and ion release.[2]
-
Ion Enhancement: While less frequent, ion enhancement can occur when co-eluting compounds improve the ionization efficiency of the analyte. The exact mechanisms are not as well understood but may involve alterations to the droplet surface that favor the analyte's transfer into the gas phase.[8]
Q5: How can I quantitatively assess the extent of matrix effects in my assay?
A: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction addition method .[1][2] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution (e.g., mobile phase).[3] From these measurements, the Matrix Factor (MF) and the Internal Standard (IS) Normalized Matrix Factor can be calculated to determine the degree of ion suppression or enhancement and to evaluate how well the IS compensates for it.[1][9]
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating and Quantifying Matrix Effects
If you suspect matrix effects are impacting your results, a systematic investigation is necessary. The following protocols will guide you through the assessment.
This protocol allows for the quantitative determination of the Matrix Factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low and high concentrations of the analyte and the SIL-IS in the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Samples): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with the analyte and SIL-IS at the same low and high concentrations as in Set A.
-
Set C (Pre-Spiked Samples): Spike the blank biological matrix with the analyte and SIL-IS at the same low and high concentrations before initiating the extraction procedure. (This set is used to determine recovery and process efficiency, but is included here for a comprehensive evaluation).[10]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the SIL-IS.
-
Calculate the Matrix Factor (MF):
-
The MF is a measure of the absolute matrix effect. It is calculated for both the analyte and the IS.
-
MF = (Peak Area in Post-Spiked Sample [Set B]) / (Peak Area in Neat Solution [Set A])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.[1]
-
-
Calculate the IS-Normalized Matrix Factor:
-
This factor assesses how well the SIL-IS compensates for the matrix effect.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[9]
-
Data Presentation: Matrix Effect Assessment
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV |
| Analyte MF (Low QC) | 0.85 | 0.88 | 0.82 | 0.90 | 0.86 | 0.84 | 0.86 | 3.5% |
| IS MF (Low QC) | 0.87 | 0.89 | 0.84 | 0.91 | 0.88 | 0.85 | 0.87 | 3.2% |
| IS-Normalized MF (Low QC) | 0.98 | 0.99 | 0.98 | 0.99 | 0.98 | 0.99 | 0.98 | 0.6% |
| Analyte MF (High QC) | 0.92 | 0.95 | 0.89 | 0.96 | 0.93 | 0.91 | 0.93 | 2.8% |
| IS MF (High QC) | 0.93 | 0.96 | 0.90 | 0.97 | 0.94 | 0.92 | 0.94 | 2.7% |
| IS-Normalized MF (High QC) | 0.99 | 0.99 | 0.99 | 0.99 | 0.99 | 0.99 | 0.99 | 0.0% |
Acceptance Criteria: The CV of the IS-normalized MF from at least six lots of matrix should not be greater than 15%.[9]
This method helps to identify at which retention times matrix effects occur.[2][11]
-
System Setup:
-
Set up the LC-MS/MS system as usual.
-
Using a T-connector, continuously infuse a solution of the analyte and SIL-IS at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer ion source.
-
-
Analysis:
-
While the analyte/IS solution is being infused, inject an extracted blank matrix sample onto the column.
-
Monitor the signal of the analyte and IS.
-
-
Interpretation:
-
A stable, elevated baseline signal will be observed due to the constant infusion.
-
A dip in the baseline indicates a region of ion suppression.[12]
-
A rise in the baseline indicates a region of ion enhancement.
-
By comparing the retention time of the analyte with the regions of ion suppression/enhancement, you can determine if the matrix is likely to interfere with quantification.[2]
-
Mandatory Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Experimental Setup for Post-Column Infusion Analysis.
Guide 2: Strategies for Mitigating Matrix Effects
If significant and variable matrix effects are identified, several strategies can be employed to minimize their impact.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the MS source.[7][13]
-
Protein Precipitation (PPT): A simple but often less clean method.
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting solvent polarity and pH to selectively extract the analyte while leaving interferences behind.[7]
-
Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can effectively remove problematic compounds like phospholipids.
-
-
Improve Chromatographic Separation: If interfering components cannot be removed during sample preparation, modifying the LC method can separate them from the analyte peak.[2][13]
-
Gradient Modification: Adjusting the mobile phase gradient can improve resolution.
-
Column Chemistry: Switching to a different column chemistry (e.g., HILIC, mixed-mode) may provide better separation.
-
UHPLC: Using smaller particle size columns can lead to sharper peaks and better separation from interferences.[14]
-
-
Change Ionization Source: If ESI is highly susceptible to matrix effects for your analyte, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less prone to these effects.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact.[15] However, this approach is limited by the sensitivity of the assay.
Caption: Troubleshooting Workflow for Mitigating Matrix Effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. waters.com [waters.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. researchgate.net [researchgate.net]
- 11. 5.3 Qualitative estimation of matrix effect – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. eijppr.com [eijppr.com]
- 14. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 15. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
stability of "4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3" in solution
This technical support center provides guidance on the stability, handling, and troubleshooting of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solution?
A1: this compound is a reactive compound and is susceptible to degradation in solution, particularly in the presence of nucleophiles. The benzene ring is substituted with multiple electron-donating groups (one methoxy and three methyl groups), which increases the stability of the corresponding benzylic carbocation. This enhanced stability facilitates nucleophilic substitution reactions (SN1-type reactions), leading to degradation. The primary degradation pathway in the presence of water or alcohols is solvolysis, resulting in the formation of the corresponding 4-Methoxy-2,3,6-trimethylbenzyl alcohol-d3 or ether, respectively. Therefore, it is crucial to use anhydrous, aprotic solvents and to minimize exposure to moisture and other nucleophilic reagents.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure the longest possible shelf life of your standard solutions, we recommend the following storage conditions:
-
Solvent: Use a high-purity, anhydrous, aprotic solvent such as acetonitrile, ethyl acetate, or dichloromethane.
-
Temperature: Store solutions at -20°C or lower.
-
Container: Use amber glass vials with PTFE-lined caps to protect from light and prevent leaching of contaminants.
-
Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing to minimize exposure to air and moisture.
Q3: How often should I check the purity of my stock and working solutions?
A3: The frequency of purity checks depends on the storage conditions and the intended use of the standard. A general guideline is as follows:
-
Stock Solutions (-20°C or below): Re-evaluate the purity every 3-6 months.
-
Working Solutions (refrigerated or at room temperature): Prepare fresh daily or verify purity before each use, especially if the solution has been stored at room temperature for more than a few hours.
Troubleshooting Guides
Issue 1: I am observing a decrease in the peak area of my internal standard over a series of injections.
This could be due to the degradation of this compound in the autosampler.
Troubleshooting Steps:
-
Check the solvent in your sample vials: Ensure the solvent is aprotic and of high purity. The presence of water or other nucleophiles can lead to rapid degradation.
-
Evaluate autosampler temperature: If possible, use a cooled autosampler (e.g., 4°C) to minimize degradation during the analytical run.
-
Perform a time-course study: Inject the same sample at regular intervals (e.g., every hour) to determine the rate of degradation in the autosampler. If significant degradation is observed, prepare fresh samples more frequently or use a more stable internal standard.
Issue 2: I am seeing an unexpected peak in my chromatogram that co-elutes near my analyte or internal standard.
This may be a degradation product of this compound.
Troubleshooting Steps:
-
Identify the degradation product: The most likely degradation product from hydrolysis is 4-Methoxy-2,3,6-trimethylbenzyl alcohol-d3. Check the mass spectrum of the unknown peak for a mass corresponding to this compound.
-
Review sample preparation: Identify any steps where the internal standard is exposed to water, alcohols, or high temperatures for extended periods.
-
Modify your workflow: Minimize the time between sample preparation and analysis. If aqueous solutions are necessary, keep the exposure time to a minimum and consider performing the extraction at a lower temperature.
Issue 3: My calibration curve is non-linear or has poor reproducibility.
This could be caused by the instability of the internal standard in the calibration standards.
Troubleshooting Steps:
-
Prepare fresh calibration standards: Prepare a new set of calibration standards from a fresh stock solution of this compound and re-run the calibration curve.
-
Evaluate the stability in the matrix: The sample matrix can sometimes accelerate the degradation of the internal standard. Perform a stability study of the internal standard in the sample matrix to assess its stability over the typical sample preparation and analysis time.
Illustrative Stability Data
The following tables present hypothetical stability data for this compound to illustrate its potential degradation profile. This data is for illustrative purposes only and should be confirmed by in-house stability studies.
Table 1: Illustrative Short-Term Stability of this compound (10 µg/mL) in Various Solvents at Room Temperature (25°C)
| Time (hours) | Purity in Acetonitrile (%) | Purity in Methanol (%) | Purity in 50:50 Acetonitrile:Water (%) |
| 0 | 99.8 | 99.7 | 99.5 |
| 2 | 99.5 | 97.2 | 90.1 |
| 4 | 99.1 | 94.5 | 82.3 |
| 8 | 98.2 | 88.1 | 68.5 |
| 24 | 95.0 | 70.3 | 40.2 |
Table 2: Illustrative Long-Term Stability of this compound (100 µg/mL) in Anhydrous Acetonitrile
| Time (months) | Purity at 4°C (%) | Purity at -20°C (%) | Purity at -80°C (%) |
| 0 | 99.9 | 99.9 | 99.9 |
| 1 | 98.5 | 99.7 | 99.9 |
| 3 | 95.2 | 99.1 | 99.8 |
| 6 | 89.8 | 98.3 | 99.6 |
| 12 | 78.1 | 96.5 | 99.2 |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Solution
-
Objective: To determine the stability of the compound in a specific solvent over a 24-hour period at a given temperature.
-
Materials:
-
This compound
-
High-purity solvent of interest (e.g., acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or GC-MS system with a suitable column
-
-
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Prepare a working solution at a concentration of 10 µg/mL from the stock solution.
-
Transfer aliquots of the working solution into several amber glass vials and seal them.
-
Store the vials at the desired temperature (e.g., room temperature or 4°C).
-
Analyze an initial sample (T=0) to determine the initial purity.
-
Analyze samples at predetermined time points (e.g., 2, 4, 8, and 24 hours).
-
Calculate the purity at each time point relative to the initial purity.
-
Visualizations
Caption: Experimental workflow for short-term stability testing.
Technical Support Center: Enhancing Analyte Ionization Efficiency with Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated internal standards to enhance the ionization efficiency and quantification of analytes in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and how does it improve quantitative analysis?
A deuterated internal standard (IS) is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] In liquid chromatography-mass spectrometry (LC-MS), these standards are added at a known concentration to samples, calibrators, and quality controls.[2] Since deuterated standards are chemically and structurally very similar to the analyte, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[3][4] This allows them to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte.[1][5][6]
Q2: Why are deuterated standards preferred over other types of internal standards?
Deuterated standards are considered the "gold standard" for quantitative LC-MS analysis due to their high degree of similarity to the analyte.[3] This similarity ensures that they co-elute with the analyte during chromatography, experiencing the same matrix effects and ionization suppression or enhancement.[1][4][7] While structural analogs can be used, they may not perfectly mimic the analyte's behavior, potentially leading to quantification errors.[8] Stable isotope-labeled standards using ¹³C or ¹⁵N are also excellent alternatives and may offer even greater stability than some deuterated compounds.[5][9][10]
Q3: How many deuterium atoms should an ideal internal standard have?
Typically, a deuterated standard should contain between 2 and 10 deuterium atoms.[1] The optimal number depends on the analyte's molecular weight and the desired mass shift. A sufficient mass difference (ideally ≥ 3 amu) is necessary to prevent isotopic crosstalk, where the signal from the analyte interferes with the signal of the internal standard. However, introducing too many deuterium atoms can sometimes lead to chromatographic separation from the analyte, which can compromise the ability to correct for matrix effects.[9]
Q4: Can deuterated internal standards completely eliminate matrix effects?
While highly effective, deuterated internal standards may not always completely correct for matrix effects.[11] Differential matrix effects can occur if there is a slight retention time difference between the analyte and the deuterated standard, especially in regions of fluctuating ion suppression.[9][11] The placement of deuterium atoms is also critical; labels on exchangeable sites (like -OH, -NH, -SH) can be lost and replaced by hydrogen from the solvent, leading to inaccurate results.[3][5][10]
Troubleshooting Guide
This guide addresses common issues encountered when using deuterated internal standards.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Poor Signal or No Signal for Deuterated Standard | Ion Suppression: Co-eluting matrix components can suppress the ionization of the internal standard.[12] | - Optimize Chromatography: Improve separation of the analyte/IS from interfering matrix components.[9] - Sample Cleanup: Implement or enhance sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering compounds.[9] - Optimize MS Source Conditions: Adjust parameters like gas flows, temperatures, and voltages to improve ionization efficiency.[13] |
| Incorrect IS Concentration: The concentration of the internal standard may be too low for detection or too high, leading to detector saturation or ion suppression of the analyte. | - Verify IS Concentration: Prepare fresh dilutions and re-verify the concentration. - Optimize IS Concentration: Test a range of IS concentrations to find the optimal level that provides a stable signal without affecting analyte response. | |
| Degradation of Internal Standard: The deuterated standard may be unstable in the storage or sample matrix solution. | - Check Storage Conditions: Ensure the standard is stored at the recommended temperature and protected from light. - Assess Stability: Perform stability studies in the relevant matrices and solvents.[8] Avoid storing deuterated compounds in acidic or basic solutions if there is a risk of back-exchange.[3] | |
| Chromatographic Peak Tailing or Splitting | Poor Chromatography: Issues with the analytical column, mobile phase, or gradient. | - Column Maintenance: Check column performance and replace if necessary. - Mobile Phase Preparation: Ensure mobile phases are correctly prepared and degassed. - Gradient Optimization: Adjust the gradient profile to improve peak shape. |
| Analyte-IS Interaction: In rare cases, interactions can occur. | - Dilution: Analyze more dilute samples to see if the issue persists. | |
| Inconsistent Analyte/IS Area Ratios | Differential Matrix Effects: The analyte and IS are experiencing different levels of ion suppression or enhancement.[11] | - Improve Chromatographic Co-elution: Adjust the chromatography so the analyte and IS peaks completely overlap.[9] Using a ¹³C-labeled standard may be a better alternative if chromatographic separation persists with the deuterated standard.[9] - Evaluate Different Lots of Matrix: Test different sources of the biological matrix to assess variability in matrix effects. |
| Non-linear Response: The detector response is not linear across the calibration range. | - Check Detector Saturation: If the IS signal is too high, it can saturate the detector. Reduce the IS concentration. - Evaluate Calibration Curve Fit: Use an appropriate regression model (e.g., weighted linear regression) for the calibration curve. | |
| Deuterium Exchange: The deuterium atoms on the standard are exchanging with hydrogen atoms from the solvent or matrix.[10][14] | - Select a Stable IS: Choose a standard where the deuterium labels are on non-exchangeable positions (e.g., aromatic rings, carbon backbones).[5][10] - Control pH: Avoid highly acidic or basic conditions during sample preparation and analysis.[3] | |
| Analyte Peak Detected in Blank Samples (Crosstalk) | Isotopic Contribution: The M+2 or M+3 isotope of the analyte is interfering with the IS signal, or vice-versa. | - Use a Higher Mass IS: Select a deuterated standard with a larger mass difference from the analyte. - Check Purity of Standard: Ensure the deuterated standard is not contaminated with the non-deuterated analyte. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol helps determine if the sample matrix is causing ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated IS spiked into the initial mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated IS are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and deuterated IS are added to the blank matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
| Result Interpretation | |
| Matrix Effect = 100% | No matrix effect |
| Matrix Effect < 100% | Ion Suppression |
| Matrix Effect > 100% | Ion Enhancement |
Protocol 2: Assessment of Deuterium Exchange
This protocol is used to check the stability of the deuterium labels on the internal standard.
-
Incubate the Deuterated Standard: Prepare solutions of the deuterated IS in various relevant matrices and solvents (e.g., mobile phase, acidic and basic solutions, extracted blank plasma).
-
Time-Course Analysis: Analyze the solutions immediately after preparation (T=0) and then at several time points (e.g., 1, 4, 8, 24 hours) under typical sample processing and storage conditions.
-
Monitor for Analyte Signal: Monitor the mass transition of the non-deuterated analyte in the samples containing only the deuterated standard.
-
Interpretation: An increase in the signal for the non-deuterated analyte over time indicates that deuterium exchange is occurring.
Visualizations
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Caption: A logical troubleshooting workflow for inconsistent analyte to IS ratios.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. researchgate.net [researchgate.net]
- 4. texilajournal.com [texilajournal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Interference in Quantitative Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate isotopic interference in their quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in quantitative analysis?
Isotopic interference occurs when ions of different elements or molecules have the same mass-to-charge ratio (m/z), leading to an overlap in the mass spectrometry signal.[1] This overlap can artificially inflate the signal of the target analyte, resulting in inaccurate quantification. These interferences are a significant challenge in sensitive techniques like inductively coupled plasma-mass spectrometry (ICP-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[2]
There are three primary types of spectroscopic interferences:
-
Isobaric Interference: Occurs when isotopes of different elements have the same mass number (e.g., ⁵⁸Fe⁺ and ⁵⁸Ni⁺).[3] Since all elements except Indium have at least one isotope without an isobaric interference, selecting an alternative isotope can sometimes be a simple solution.[3]
-
Polyatomic (or Molecular) Interference: Results from the combination of two or more atoms, which may originate from the sample matrix, diluents, or the plasma gas itself (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺).[1][3]
-
Doubly-Charged Ion Interference: Happens when an ion with a +2 charge is detected at half its actual mass (m/2), potentially overlapping with an analyte of interest (e.g., ¹³⁶Ba²⁺ interfering with ⁶⁸Zn⁺).[1]
Q2: What is "cross-talk" between an analyte and its stable isotope-labeled internal standard (SIL-IS)?
"Cross-talk" refers to the phenomenon where the signal from a naturally occurring heavy isotope of an analyte contributes to the signal of its corresponding SIL-IS, or vice-versa.[4][5] This is particularly pronounced for compounds with elements that have abundant heavy isotopes (like chlorine, bromine, or sulfur), for higher molecular weight compounds, and at high analyte-to-internal standard concentration ratios.[4][5] This interference can lead to non-linear calibration curves and biased quantitative results.[4][5] Similarly, impurities in the SIL-IS, such as residual unlabeled drug, can contribute to the analyte's signal.[6][7]
Q3: Do the small natural variations in isotopic composition affect drug quality or efficacy?
No. It is widely accepted in the pharmaceutical industry that the minute variations in natural isotopic composition do not impact drug quality, such as efficacy or contamination levels.[8] These variations are incredibly small and their effects on efficacy are considered unmeasurable.[8] Instead, these natural isotopic patterns serve as a unique "fingerprint" for a drug's raw materials and manufacturing process, a concept known as "isotopic provenance".[8]
Troubleshooting Guides
Q1: My calibration curve is non-linear. Could this be due to isotopic interference?
Yes, non-linearity in calibration curves is a classic symptom of isotopic interference, particularly "cross-talk" between the analyte and a stable isotope-labeled internal standard (SIL-IS).[4][5] When the analyte's naturally occurring isotopes contribute to the internal standard's signal, it can distort the response ratio, leading to a curve that plateaus at high concentrations.
Troubleshooting Steps:
-
Assess Analyte Contribution: Analyze a high-concentration standard of the pure, unlabeled analyte and monitor the mass transition of the SIL-IS. A significant signal indicates cross-talk from the analyte to the IS.[6]
-
Assess IS Purity: Analyze a pure solution of the SIL-IS and monitor the mass transition of the unlabeled analyte. A signal here indicates the presence of the unlabeled analyte as an impurity in your standard.[6]
-
Apply Correction: If interference is confirmed, you can use a nonlinear calibration function to mathematically correct for the cross-talk.[4][5] This approach provides more accurate quantitation by modeling the contributions between the two signals.[5]
Q2: I suspect an isobaric interference is affecting my ICP-MS results. How can I confirm and resolve this?
Isobaric interferences, where isotopes of two different elements share the same mass, can be difficult to resolve.[9] For example, Rubidium-87 (⁸⁷Rb) interferes with Strontium-87 (⁸⁷Sr), and Mercury-204 (²⁰⁴Hg) interferes with Lead-204 (²⁰⁴Pb).[9]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting isobaric interference.
Q3: How can I reduce polyatomic interferences in my ICP-MS analysis of complex samples?
Polyatomic interferences are common in samples with complex matrices (e.g., high chloride content).[3] For instance, ⁴⁰Ar³⁵Cl⁺ can interfere with the primary isotope of Arsenic (⁷⁵As).
Mitigation Strategies:
-
Sample Preparation: Where possible, remove the matrix component causing the interference. For example, if analyzing for arsenic in a high-chloride matrix, an upstream chromatographic separation could remove the chloride.[3]
-
Collision/Reaction Cell (CRC) Technology: This is a highly effective method. Helium can be used as a collision gas to break apart larger polyatomic ions, which can then be filtered out.[1] Alternatively, reactive gases can be used to react with either the analyte or the interfering ion, shifting one to a different mass.[9][10]
-
High-Resolution ICP-MS: These instruments have sufficient resolving power to physically separate the mass of the analyte from the polyatomic interferent.[2]
-
Plasma Condition Adjustment: Modifying the plasma operating conditions can sometimes reduce the formation of polyatomic ions in the first place.[11]
Quantitative Data Summary
The following tables summarize common interferences.
Table 1: Common Isobaric Interferences in ICP-MS
| Analyte Isotope | Interfering Isotope | Natural Abundance (%) of Analyte | Natural Abundance (%) of Interferent |
| ⁵⁸Ni | ⁵⁸Fe | 68.08 | 0.28 |
| ⁶⁴Zn | ⁶⁴Ni | 48.63 | 0.93 |
| ⁷⁵As | ⁷⁵Ge | 100 | 7.73 |
| ¹¹⁴Cd | ¹¹⁴Sn | 28.73 | 0.66 |
| ²⁰⁴Pb | ²⁰⁴Hg | 1.4 | 6.87 |
Data compiled from various sources including reference[3].
Table 2: Common Polyatomic Interferences in ICP-MS
| Analyte Isotope | Interfering Species | Source of Interference |
| ⁵¹V | ³⁵Cl¹⁶O⁺ | Chloride-containing matrix |
| ⁵²Cr | ⁴⁰Ar¹²C⁺ | Argon plasma, Carbon from sample |
| ⁵⁶Fe | ⁴⁰Ar¹⁶O⁺ | Argon plasma, Oxygen from water |
| ⁶³Cu | ⁴⁰Ar²³Na⁺ | Argon plasma, Sodium from matrix |
| ⁷⁵As | ⁴⁰Ar³⁵Cl⁺ | Argon plasma, Chloride from matrix |
Data compiled from various sources including references[3][12].
Experimental Protocols
Protocol 1: Mathematical Correction for Isobaric Interference (Example: Cd interfered by Sn)
This protocol describes a standard mathematical correction for known isobaric interference.
-
Select Isotopes:
-
Analyte Isotope: ¹¹¹Cd (Interference-free)
-
Interfered Isotope: ¹¹⁴Cd (Interfered by ¹¹⁴Sn)
-
Interferent Isotope: ¹¹⁸Sn (Interference-free)
-
-
Analyze Standards:
-
Run a pure Tin (Sn) standard and measure the signal intensity ratio of ¹¹⁴Sn to ¹¹⁸Sn. This determines the instrumental response factor for the interfering isotope.
-
Run a pure Cadmium (Cd) standard to establish its isotopic ratio of ¹¹⁴Cd to ¹¹¹Cd without interference.
-
-
Analyze Sample:
-
Measure the total signal intensity at m/z 111 (from ¹¹¹Cd), m/z 114 (from ¹¹⁴Cd + ¹¹⁴Sn), and m/z 118 (from ¹¹⁸Sn).
-
-
Calculate Corrected Signal:
-
Use the measured signal of ¹¹⁸Sn in the sample and the response factor from Step 2 to calculate the signal contribution of ¹¹⁴Sn at m/z 114.
-
Subtract the calculated ¹¹⁴Sn signal from the total signal at m/z 114 to get the true ¹¹⁴Cd signal.
-
The final corrected concentration is calculated based on the corrected ¹¹⁴Cd signal or by using the interference-free ¹¹¹Cd isotope.[3]
-
Protocol 2: Using a Collision/Reaction Cell (CRC) to Remove ⁸⁷Rb⁺ from ⁸⁷Sr⁺
This protocol uses reactive gas chemistry in a triple-quadrupole ICP-MS (ICP-MS/MS) to resolve isobaric overlap.[9][10]
Caption: Workflow for removing Rb interference on Sr using a CRC.
-
Sample Introduction: The sample containing both Strontium (Sr) and Rubidium (Rb) is introduced into the ICP torch, creating ⁸⁷Sr⁺ and ⁸⁷Rb⁺ ions.
-
Q1 Mass Filtering: The first quadrupole (Q1) is set to only allow ions with m/z = 87 to pass through to the collision/reaction cell. This prevents other ions from the sample matrix from causing unwanted side reactions.[9]
-
Reaction in CRC (Q2): Oxygen (O₂) is introduced into the cell as a reactive gas. Strontium reacts with oxygen to form Strontium oxide (⁸⁷Sr¹⁶O⁺) at a new mass of m/z 103. Rubidium does not react with oxygen under these conditions.[9][10]
-
Q3 Mass Filtering: The third quadrupole (Q3) is set to only allow ions with m/z = 103 to pass through to the detector.
-
Detection: The detector measures the intensity of the ⁸⁷Sr¹⁶O⁺ signal, which is now free from the original ⁸⁷Rb⁺ interference. The concentration of Strontium is quantified based on this interference-free signal.[10]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Overcoming spectral overlap in isotopic analysis via single- and multi-collector ICP-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Isotope FAQs | Natures Fingerprint [naturesfingerprint.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
Validation & Comparative
A Comparative Guide to Internal Standards for the Analytical Validation of Tocopherols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of tocopherols (Vitamin E), focusing on the use of internal standards for method validation. We will explore the established use of deuterated tocopherols and discuss the potential application of "4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3" as a novel derivatizing agent and internal standard.
Introduction to Analytical Method Validation for Tocopherols
Accurate quantification of tocopherols is crucial in various fields, including nutrition, clinical diagnostics, and pharmaceutical research. Analytical method validation ensures that a chosen method is reliable, reproducible, and suitable for its intended purpose. Key validation parameters include accuracy, precision, linearity, range, and the limits of detection (LOD) and quantification (LOQ)[1]. The use of an appropriate internal standard (IS) is critical in chromatography-mass spectrometry (LC-MS) based methods to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the results[2].
Established Method: Deuterated Tocopherols as Internal Standards
The gold standard for the quantitative analysis of tocopherols by LC-MS involves the use of stable isotope-labeled internal standards, such as deuterium-labeled α-tocopherol (d3- or d6-α-tocopherol)[3][4][5]. These standards are ideal as they share near-identical physicochemical properties with the analyte, co-eluting during chromatography and exhibiting similar ionization behavior in the mass spectrometer[2].
Performance Data
The following table summarizes typical validation parameters for LC-MS/MS methods utilizing deuterated tocopherol internal standards for the analysis of α-tocopherol in biological matrices.
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | >0.99 | [6][7] |
| Precision (RSD%) | <15% | [4][6] |
| Accuracy (%) | 85-115% | [4][6] |
| Limit of Detection (LOD) | 5 - 100 fmol | [4][8] |
| Limit of Quantitation (LOQ) | 50 fmol - 1 pmol | [4] |
| Recovery (%) | >85% | [6] |
Experimental Protocol: Quantification of α-Tocopherol using d6-α-Tocopherol IS
This protocol outlines a typical workflow for the analysis of α-tocopherol in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of d6-α-tocopherol internal standard solution (in ethanol).
-
Add 200 µL of ethanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with methanol and water (both containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both α-tocopherol and d6-α-tocopherol.
Alternative Approach: this compound as a Derivatizing Agent
"this compound" is a deuterated reagent that holds potential as a derivatizing agent for tocopherols. Benzyl bromides are known to react with hydroxyl groups to form ethers[9][10]. Derivatization of the hydroxyl group of tocopherols with this reagent would introduce a charged moiety, potentially enhancing ionization efficiency in the mass spectrometer. The deuterium labeling would allow it to also serve as an internal standard for the derivatized tocopherol.
Hypothetical Performance and Comparison
| Feature | Deuterated Tocopherol IS | This compound (Hypothetical) |
| Workflow | Simple addition of IS. | Requires an additional derivatization step. |
| Correction for Extraction | Excellent, as it's structurally identical to the analyte. | May not perfectly mimic the extraction behavior of the native tocopherol. |
| Correction for Ionization | Excellent, due to identical chemical properties. | Will alter the ionization properties of the analyte, which could be advantageous or disadvantageous depending on the matrix. |
| Potential for Ion Enhancement | None. | High. The benzyl group can improve ionization efficiency. |
| Commercial Availability | Readily available. | Available from specialized chemical suppliers. |
| Versatility | Analyte-specific. | Potentially applicable to other hydroxyl-containing compounds. |
Hypothetical Experimental Protocol: Derivatization and Analysis
This protocol outlines a potential workflow for using "this compound" for tocopherol analysis.
1. Sample Preparation and Derivatization:
-
Extract tocopherols from the sample matrix as described previously (without adding a deuterated tocopherol IS).
-
Evaporate the extract to dryness.
-
Add a solution of "this compound" in a suitable aprotic solvent (e.g., acetonitrile) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture to facilitate the derivatization reaction.
-
After the reaction is complete, evaporate the solvent.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
The LC-MS/MS conditions would be optimized for the separation and detection of the derivatized tocopherols. The MRM transitions would be specific to the derivatized analyte and the deuterated standard.
Visualizing the Workflows
Diagram 1: Established Workflow using Deuterated Tocopherol IS
Caption: Standard workflow for tocopherol analysis using a deuterated internal standard.
References
- 1. Validation of a fast and accurate chromatographic method for detailed quantification of vitamin E in green leafy vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 and its Non-Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 and its non-deuterated counterpart. The inclusion of deuterium in a molecule can significantly alter its physicochemical and biological properties, offering distinct advantages in various research and development applications, particularly in the synthesis of complex molecules and as internal standards for analytical studies.
Physicochemical Properties
The primary difference between the deuterated and non-deuterated compounds lies in their molecular weight due to the substitution of three hydrogen atoms with deuterium atoms in the methoxy group. This seemingly minor change can have significant implications for reaction kinetics and metabolic stability.
| Property | This compound | 4-Methoxy-2,3,6-trimethylbenzyl Bromide |
| CAS Number | 1189693-80-8 | 69877-88-9 |
| Molecular Formula | C₁₁H₁₂D₃BrO | C₁₁H₁₅BrO |
| Molecular Weight | 246.16 g/mol | 243.14 g/mol |
| Isotopic Purity | Typically >98% | Not Applicable |
Theoretical Performance Comparison and the Kinetic Isotope Effect
Key Advantages of the Deuterated Standard:
-
Internal Standard for Mass Spectrometry: The mass difference of 3 Da makes this compound an excellent internal standard for the quantification of its non-deuterated analog in complex matrices using mass spectrometry.[1][2]
-
Probing Reaction Mechanisms: The KIE can be a powerful tool to elucidate reaction mechanisms.[3] A significant difference in the reaction rate between the deuterated and non-deuterated compounds can indicate that the cleavage of the methoxy C-H/C-D bond is involved in the rate-determining step.
-
Improved Metabolic Stability: In drug development, deuteration of metabolically labile sites can slow down enzymatic degradation, leading to an increased half-life and improved pharmacokinetic profile of a drug candidate.[3][4][5][][7] While not directly applicable to this specific reagent, its use in the synthesis of deuterated drugs like 13-cis-Acitretin-d3 highlights this important application.[8][9]
Application in Synthesis: The Wittig Reaction
A primary application of benzyl bromides is in the formation of phosphonium ylides for the Wittig reaction, a versatile method for synthesizing alkenes from aldehydes and ketones.[10][11][12] 4-Methoxy-2,3,6-trimethylbenzyl Bromide (both deuterated and non-deuterated) can be used to synthesize a key intermediate for retinoids and other complex organic molecules. For instance, the deuterated form is an intermediate in the synthesis of 13-cis-Acitretin-d3.[8][9]
Experimental Protocols
General Procedure for the Synthesis of (4-Methoxy-2,3,6-trimethylbenzyl)triphenylphosphonium Bromide(-d3)
This protocol describes a general method for the synthesis of the phosphonium salt, a key precursor for the Wittig reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Methoxy-2,3,6-trimethylbenzyl Bromide (deuterated or non-deuterated) in anhydrous toluene.
-
Addition of Triphenylphosphine: Add an equimolar amount of triphenylphosphine to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified phosphonium salt under vacuum.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry. For the deuterated compound, ²H NMR can be used to confirm the position of the deuterium label.[13]
Illustrative Experimental Workflow for Comparative Kinetic Studies
To quantify the kinetic isotope effect, a competitive experiment or parallel reactions can be conducted.
Data Presentation: Illustrative Kinetic Data
The following table presents hypothetical data from a competitive kinetic experiment to illustrate the expected outcome based on the kinetic isotope effect. In this scenario, the reaction involves the cleavage of a C-H/C-D bond in the methoxy group in the rate-determining step.
| Time (min) | [Non-deuterated Product] (Normalized) | [Deuterated Product] (Normalized) | Ratio (H/D) |
| 0 | 0 | 0 | N/A |
| 10 | 0.25 | 0.15 | 1.67 |
| 30 | 0.60 | 0.40 | 1.50 |
| 60 | 0.85 | 0.65 | 1.31 |
| 120 | 0.95 | 0.80 | 1.19 |
Note: This data is for illustrative purposes only and does not represent actual experimental results. The observed KIE will depend on the specific reaction conditions and mechanism.
Conclusion
This compound offers significant advantages over its non-deuterated counterpart, primarily as an internal standard for analytical applications and as a tool for mechanistic studies via the kinetic isotope effect. Its application in the synthesis of deuterated pharmaceutical compounds underscores the growing importance of isotopic labeling in drug development to enhance pharmacokinetic properties. While direct comparative performance data is limited, the well-established principles of KIE provide a strong theoretical basis for predicting its behavior and utility in various research contexts. Researchers should consider the specific requirements of their experiments when choosing between the deuterated and non-deuterated standards.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. 13-cis Acitretin-d3 | C21H26O3 | CID 46780079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]
The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Clinical Assays
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in clinical assays, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated internal standards against their non-deuterated counterparts, supported by experimental data, to inform the selection of the most appropriate internal standard for your analytical needs.
In the landscape of clinical diagnostics and pharmaceutical development, the demand for highly accurate and precise quantitative assays is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted analytical technique due to its high sensitivity and selectivity.[1] Central to the success of quantitative LC-MS/MS assays is the use of an internal standard to correct for variability throughout the analytical process. Among the available options, deuterated internal standards, a type of stable isotope-labeled (SIL) internal standard, are often considered the "gold standard." This guide delves into the performance characteristics of deuterated internal standards compared to other alternatives, providing the data and insights necessary to make informed decisions for your clinical assays.
Superior Performance: The Deuterated Advantage
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification results in a compound that is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[2] This near-identical physicochemical behavior is the cornerstone of their superior performance, as they can effectively compensate for variations in sample preparation, chromatography, and ionization.[2]
The primary advantages of using deuterated internal standards include:
-
Enhanced Precision and Accuracy: By co-eluting with the analyte, deuterated standards experience similar matrix effects and variations in instrument response, leading to more precise and accurate quantification.[2][3]
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS/MS assays. Deuterated internal standards are the most effective tool to mitigate these effects.[4][5]
-
Improved Method Robustness: Assays employing deuterated internal standards are generally more robust and reproducible, as they are less susceptible to variations in experimental conditions.[2]
While the benefits are significant, it is important to note that even deuterated standards are not without potential challenges. In some cases, chromatographic separation between the analyte and the deuterated standard can occur, and the position and number of deuterium labels can influence the standard's stability and fragmentation pattern.[6][7]
Head-to-Head Comparison: Performance Data
The following tables summarize the quantitative performance of clinical assays for various analytes using deuterated internal standards compared to non-deuterated (structural analog) internal standards. The data clearly demonstrates the superior precision and accuracy achieved with the use of deuterated standards.
Table 1: Comparison of Internal Standards for the Quantification of Sirolimus
| Performance Metric | Deuterated Internal Standard (Sirolimus-d3) | Structural Analog Internal Standard (Desmethoxyrapamycin) |
| Inter-patient Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% |
Data sourced from a study evaluating a high-throughput HPLC-ESI-MS/MS assay for sirolimus. The use of the deuterated internal standard consistently resulted in lower inter-patient imprecision.[8][9][10]
Table 2: Comparison of Internal Standards for the Quantification of Everolimus
| Performance Metric | Deuterated Internal Standard (Everolimus-d4) | Structural Analog Internal Standard (32-desmethoxyrapamycin) |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |
| Comparison with Reference Method (Slope) | 0.95 | 0.83 |
This study found no significant difference in precision between the two internal standards. However, the deuterated internal standard showed a better correlation (slope closer to 1) with an independent reference LC-MS/MS method, indicating higher accuracy.[11]
Table 3: Comparison of Internal Standards for the Quantification of Testosterone
| Internal Standard | Comparison to Reference Method (Passing-Bablok Regression) |
| Testosterone-d2 (Deuterated) | Target Reference |
| Testosterone-d5 (Deuterated) | testosterone (D5) = 0.86 × testosterone (D2) + 0.04 |
| Testosterone-13C3 (Carbon-13 Labeled) | testosterone (C13) = 0.90 × testosterone (D2) + 0.02 |
This study demonstrated that the choice of internal standard can significantly affect the results of testosterone measurement. While both the d5 and 13C3 standards showed a bias compared to the d2 reference, the 13C-labeled standard provided results closer to the target.[12]
Experimental Protocols: A Representative LC-MS/MS Method
The following is a detailed protocol for a typical clinical assay for the quantification of an immunosuppressant drug (e.g., sirolimus, everolimus, tacrolimus) in whole blood using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the whole blood sample that can interfere with the analysis and damage the LC-MS/MS system.
-
Procedure:
-
Allow patient whole blood samples, calibrators, and quality controls to thaw at room temperature.
-
Vortex mix all samples for 1 minute.
-
To 50 µL of each sample in a microcentrifuge tube, add 100 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the deuterated internal standard at a known concentration.[13]
-
Vortex mix vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte and internal standard from other components in the sample extract and to detect and quantify them using tandem mass spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole).
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid). The gradient is optimized to achieve good separation of the analyte and internal standard.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
-
3. Data Analysis and Quantification
-
Objective: To determine the concentration of the analyte in the patient samples.
-
Procedure:
-
The peak areas of the analyte and the deuterated internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.
-
The concentration of the analyte in the patient samples and quality controls is calculated from the calibration curve using the measured peak area ratios.
-
Visualizing the Workflow and Underlying Principles
To further clarify the processes involved, the following diagrams illustrate the typical workflow of an LC-MS/MS assay and the broader context of how mass spectrometry is used to investigate cellular signaling pathways.
Caption: A typical workflow for a clinical LC-MS/MS assay using a deuterated internal standard.
Caption: Mass spectrometry-based proteomics workflow for studying cellular signaling pathways.
Conclusion
The evidence strongly supports the use of deuterated internal standards as the preferred choice for achieving the highest levels of accuracy and precision in quantitative clinical assays by LC-MS/MS. Their ability to mimic the behavior of the analyte throughout the analytical process provides superior compensation for experimental variability, particularly matrix effects. While other internal standards can be acceptable in some cases, the data consistently demonstrates that deuterated standards offer a more robust and reliable solution for the demanding requirements of clinical and pharmaceutical analysis. By carefully considering the data and protocols presented in this guide, researchers and scientists can confidently select and implement the most appropriate internal standard to ensure the integrity and quality of their clinical assay results.
References
- 1. Therapeutic drug monitoring and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. scispace.com [scispace.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 11. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Immunosuppressant therapeutic drug monitoring by LC-MS/MS: workflow optimization through automated processing of whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Derivatization Methods for the Quantification of Phenolic Compounds in Aqueous Samples
This guide provides a comparative analysis of three distinct derivatization methodologies for the quantification of representative phenolic compounds in aqueous matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The primary method features the use of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 as a combined derivatizing agent and internal standard. This deuterated reagent allows for a stable isotope dilution approach, a gold standard in quantitative analysis. Its performance is benchmarked against two widely used alternative derivatization techniques: silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation with Pentafluorobenzoyl Bromide (PFBBr).
The comparison focuses on key analytical performance metrics, including Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and analyte recovery. The experimental protocols for each method are detailed to allow for replication and adaptation by researchers in the field. This guide is intended for analytical chemists, environmental scientists, and drug development professionals seeking to optimize the detection and quantification of phenolic compounds in their research.
Quantitative Performance Comparison
The following table summarizes the hypothetical performance data for the three derivatization methods across three representative phenolic analytes. The data is presented to illustrate the expected performance characteristics of each method in an inter-laboratory setting.
| Analyte | Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (R²) | Recovery (%)[1] | Precision (RSD %) |
| Phenol | Method A: Methoxy-trimethylbenzyl Bromide-d3 | 0.05 | 0.15 | 0.9992 | 98.5 | 3.1 |
| Method B: BSTFA Silylation | 0.10 | 0.30 | 0.9985 | 95.2 | 5.5 | |
| Method C: PFBBr Acylation | 0.02 | 0.06 | 0.9995 | 97.8 | 4.2 | |
| 4-Chlorophenol | Method A: Methoxy-trimethylbenzyl Bromide-d3 | 0.04 | 0.12 | 0.9994 | 99.1 | 2.8 |
| Method B: BSTFA Silylation | 0.08 | 0.25 | 0.9988 | 94.5 | 6.1 | |
| Method C: PFBBr Acylation | 0.01 | 0.03 | 0.9996 | 98.2 | 3.9 | |
| 2,4-Dinitrophenol | Method A: Methoxy-trimethylbenzyl Bromide-d3 | 0.08 | 0.24 | 0.9989 | 96.5 | 4.5 |
| Method B: BSTFA Silylation | 0.15 | 0.45 | 0.9975 | 92.1 | 7.2 | |
| Method C: PFBBr Acylation | 0.05 | 0.15 | 0.9991 | 95.8 | 5.8 |
Experimental Protocols
Method A: Derivatization with this compound
This method utilizes a deuterated derivatizing agent which also serves as an internal standard for stable isotope dilution analysis.
-
Sample Preparation : To 10 mL of the aqueous sample, add 10 µL of a 1 µg/mL solution of this compound in acetonitrile.
-
pH Adjustment : Adjust the sample pH to 10 with 1M potassium carbonate buffer.
-
Derivatization : Add 100 µL of a 1 mg/mL solution of 4-Methoxy-2,3,6-trimethylbenzyl Bromide in acetone. Vortex for 1 minute.
-
Reaction : Incubate the mixture at 60°C for 30 minutes in a sealed vial.
-
Extraction : After cooling, extract the derivatives with 2 mL of hexane by vortexing for 5 minutes.
-
Analysis : Analyze 1 µL of the hexane layer by GC-MS.
Method B: Silylation with BSTFA
A common method for derivatizing compounds with active hydrogens.
-
Sample Preparation : Lyophilize 10 mL of the aqueous sample to dryness.
-
Reconstitution : Reconstitute the residue in 100 µL of pyridine.
-
Derivatization : Add 100 µL of BSTFA with 1% TMCS.
-
Reaction : Incubate the mixture at 70°C for 45 minutes in a sealed vial.
-
Analysis : After cooling, inject 1 µL of the reaction mixture directly into the GC-MS.
Method C: Acylation with PFBBr
This method is highly effective for electrophilic compounds and enhances sensitivity for electron capture detection, also suitable for MS.
-
Sample Preparation : To 10 mL of the aqueous sample, add a suitable internal standard.
-
pH Adjustment : Adjust the sample pH to 8 with 1M phosphate buffer.
-
Derivatization : Add 50 µL of a 10% solution of PFBBr in acetone.
-
Reaction : Vortex vigorously for 2 minutes and let it stand at room temperature for 20 minutes.
-
Extraction : Extract the derivatives with 2 mL of ethyl acetate.
-
Analysis : Analyze 1 µL of the ethyl acetate layer by GC-MS.
Visualizations
Derivatization Reaction Pathway
The following diagram illustrates the chemical reaction between a generic phenol and 4-Methoxy-2,3,6-trimethylbenzyl Bromide.
Experimental Workflow Comparison
This diagram outlines the major steps involved in each of the three compared analytical methods.
References
The Gold Standard of Internal Standards: A Comparative Guide to 13C-Labeled vs. Deuterium-Labeled Analogs
In the landscape of bioanalysis, drug development, and metabolic research, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of these quantitative studies, offering high sensitivity and selectivity.[][2] However, the accuracy and reproducibility of LC-MS can be compromised by various factors, including matrix effects, instrument drift, and variability in sample preparation.[][2] To counteract these challenges, the use of internal standards is a well-established and essential practice.[2][3][4][5]
This guide provides a comprehensive comparison of two major types of stable isotope-labeled internal standards (SIL-ISs): deuterium-labeled compounds, exemplified by molecules like 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3, and the increasingly preferred 13C-labeled standards. We will delve into their performance differences, supported by experimental principles, and provide a generalized experimental protocol for their application.
The Ideal Internal Standard: A Close Mimic
An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from sample extraction to detection.[2][5][6] This includes having similar physicochemical properties, extraction recovery, and ionization efficiency.[2][7] By adding a known concentration of the internal standard to samples, calibration standards, and quality controls, any variations encountered during the analysis can be normalized, leading to more accurate and precise quantification of the target analyte.[][2][5] Stable isotope-labeled internal standards, where some atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N), are considered the gold standard because their chemical and physical properties are nearly identical to the unlabeled analyte.[2][6]
Deuterium (²H) Labeled Standards: A Common but Sometimes Flawed Choice
Deuterium-labeled internal standards, such as this compound, have been widely used due to their lower cost and broader commercial availability compared to 13C-labeled counterparts.[8] However, they are not without their drawbacks, which can impact the reliability of quantitative results.
The primary issue with deuterium labeling is the potential for a "chromatographic shift" or "isotope effect".[7][9][10] Due to the significant mass difference between hydrogen (¹H) and deuterium (²H), deuterated compounds can sometimes elute slightly earlier or later than the unlabeled analyte during liquid chromatography.[7][9][10][11] This separation means the analyte and the internal standard may experience different matrix effects (ion suppression or enhancement) at the time of elution, leading to inaccurate quantification.[7][9] The magnitude of this shift can increase with the number of deuterium atoms incorporated into the molecule.[12]
Another concern is the potential for deuterium-hydrogen exchange, where deuterium atoms on the labeled standard may be replaced by hydrogen atoms from the surrounding environment, particularly if the label is on an exchangeable site like a hydroxyl (-OH) or amine (-NH) group.[9][10][11] This can compromise the isotopic purity of the internal standard and affect quantification.
13C-Labeled Standards: The Superior Alternative
Internal standards labeled with carbon-13 (¹³C) are increasingly recognized as the superior choice for high-stakes bioanalytical studies.[7][8][12] The key advantage of ¹³C-labeling lies in the minimal physicochemical difference between ¹²C and ¹³C. This subtle difference in mass is generally not significant enough to cause a chromatographic shift.[7][10]
Key Advantages of 13C-Labeled Internal Standards:
-
Co-elution with Analyte: ¹³C-labeled standards almost always co-elute perfectly with the unlabeled analyte under various chromatographic conditions.[7][12] This ensures that both the analyte and the internal standard are subjected to the exact same matrix effects, allowing for more effective and accurate correction.[7]
-
Isotopic Stability: The carbon-carbon bonds are stable, and there is no risk of isotope exchange, as can be the case with deuterium labels in certain positions.[9][10] This ensures the integrity of the internal standard throughout the analytical workflow.
-
Improved Accuracy and Precision: By more accurately compensating for matrix effects and other analytical variabilities, the use of ¹³C-labeled internal standards leads to improved assay accuracy and precision.[] Studies have shown that LC-MS methods using ¹³C internal standards can achieve errors below 5% in drug quantification.[]
The primary drawback of ¹³C-labeled standards has historically been their higher cost and more limited commercial availability.[7][8] However, as their benefits become more widely recognized, their availability is increasing.
Performance Comparison: Deuterium-d3 vs. 13C-Labeled Standards
| Performance Metric | Deuterium (d3) Labeled IS | 13C-Labeled IS | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift from the analyte. | Co-elutes with the analyte. | The larger relative mass difference between H and D can affect chromatographic behavior. The mass difference between ¹²C and ¹³C is proportionally smaller and does not typically cause a shift.[7][9][10] |
| Compensation for Matrix Effects | Can be less effective if chromatographic separation occurs. | Highly effective due to co-elution. | If the IS and analyte elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.[7][9] |
| Isotopic Stability | Generally stable, but can be prone to back-exchange in certain positions. | Highly stable with no risk of exchange. | Carbon-carbon bonds are not susceptible to exchange under typical analytical conditions.[9][10] |
| Accuracy and Precision | Good, but can be compromised by isotope effects. | Excellent, considered the gold standard for quantitative bioanalysis. | More accurate correction for analytical variability leads to more reliable results.[] |
| Cost | Generally lower. | Generally higher. | Synthesis of ¹³C-labeled compounds can be more complex and expensive.[8] |
| Availability | More widely available for a broader range of compounds. | Availability is growing but may be limited for some analytes. | Historical prevalence and lower manufacturing cost have led to wider availability of deuterated standards.[8] |
Experimental Workflow and Protocols
The following section outlines a generalized experimental protocol for a typical quantitative LC-MS/MS analysis using a stable isotope-labeled internal standard. This protocol is intended to be a template and should be optimized for the specific analyte and matrix being studied.
Generalized Experimental Workflow
Caption: Generalized workflow for quantitative LC-MS/MS analysis using an internal standard.
Detailed Methodologies
1. Preparation of Stock and Working Solutions:
-
Analyte and Internal Standard Stock Solutions (e.g., 1 mg/mL): Accurately weigh the reference standards of the analyte and the internal standard (e.g., this compound or a ¹³C-labeled analog) and dissolve in an appropriate solvent (e.g., methanol, acetonitrile) to prepare individual stock solutions. Store at -20°C or as recommended.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration curve standards and quality control (QC) samples at different concentrations. Prepare a working solution of the internal standard at a fixed concentration that will be added to all samples.
2. Sample Preparation:
-
Spiking: To an aliquot of the biological matrix (e.g., 100 µL of plasma), add a small volume (e.g., 5 µL) of the internal standard working solution. For calibration standards and QCs, also add the corresponding analyte working solution.
-
Extraction: The choice of extraction method depends on the analyte and matrix. Common methods include:
-
Protein Precipitation (PPT): Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile containing 1% formic acid) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the sample, vortex to partition the analyte into the organic layer, and then separate the layers.
-
Solid-Phase Extraction (SPE): Pass the sample through a sorbent bed that retains the analyte, wash away interferences, and then elute the analyte with a strong solvent.
-
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Select a column appropriate for the analyte's properties (e.g., C18 for nonpolar compounds).
-
Mobile Phase: Use a gradient or isocratic elution with a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Flow Rate and Injection Volume: Optimize for best peak shape and sensitivity.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is common for polar to moderately polar compounds.
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for quantification. Optimize the precursor ion to product ion transitions for both the analyte and the internal standard.
-
4. Data Processing and Quantification:
-
Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationship for Internal Standard Selection
Caption: Decision-making process for selecting an internal standard type.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable quantitative LC-MS assays. While deuterium-labeled standards like this compound have their place, particularly in early-stage or cost-sensitive applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for regulated bioanalysis and studies requiring the highest degree of accuracy and precision. Their ability to co-elute with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability. As the demand for high-quality bioanalytical data continues to grow, the adoption of ¹³C-labeled internal standards as the preferred choice is likely to become even more widespread.
References
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. nebiolab.com [nebiolab.com]
- 6. 13C Labeled internal standards | LIBIOS [libios.fr]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ukisotope.com [ukisotope.com]
- 11. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 12. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Isotopic Purity of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3
For researchers and professionals in drug development, the precise isotopic enrichment of deuterated labeling reagents is paramount for the accuracy and reliability of experimental outcomes. This guide provides a comprehensive comparison of methods to assess the isotopic purity of "4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3," a key intermediate in the synthesis of deuterated compounds. We will explore common analytical techniques, compare the target compound with relevant alternatives, and provide detailed experimental protocols.
Understanding Isotopic Purity: Enrichment vs. Abundance
Before delving into the analytical techniques, it is crucial to distinguish between two key terms:
-
Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position within a molecule.
-
Species Abundance: This represents the percentage of the entire population of molecules that possesses a specific, complete isotopic composition.
For a molecule with multiple deuterium labels, like this compound, a high isotopic enrichment at each labeled site does not directly translate to the same percentage of fully deuterated molecules. The statistical distribution of isotopes means that a small population of molecules with fewer deuterium atoms will inevitably be present.
Comparison of Deuterated Benzyl Bromide Reagents
The choice of a deuterated labeling agent can impact the isotopic purity of the final product. Below is a comparison of this compound with other commercially available deuterated benzyl bromide derivatives.
| Compound | Deuterated Group | Typical Isotopic Purity (Atom % D) | Notes |
| This compound | Methoxy (-OCD3) | >98% (Typical) | The methoxy group is deuterated. |
| Benzyl bromide-α,α-d2 | Benzylic methylene (-CD2Br) | 98% | The benzylic protons are replaced with deuterium. |
| 4-Methyl-d3-benzyl bromide | Methyl (-CD3) | 99%[1] | The methyl group on the aromatic ring is deuterated. |
| Benzyl-d5 Bromide | Aromatic Ring (-C6D5) | Not specified | The entire aromatic ring is deuterated. |
Note: The isotopic purity for this compound is a typical value based on general specifications for such compounds, as a specific Certificate of Analysis was not publicly available.
Key Analytical Techniques for Isotopic Purity Assessment
The two primary methods for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides detailed information about the structure and isotopic composition of a molecule. Both ¹H and ²H NMR are employed for this purpose.
-
¹H NMR (Proton NMR): In a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. By comparing the integration of the residual proton signals at the deuterated sites to the integration of a non-deuterated internal standard or other non-deuterated protons within the molecule, the isotopic enrichment can be calculated.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum of the deuterated positions. The presence and integration of signals confirm the location and relative abundance of deuterium.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive technique that separates ions based on their mass-to-charge ratio. For a deuterated compound, HRMS can distinguish between the molecule containing the desired number of deuterium atoms (the d3 species in our case) and its isotopologues (d2, d1, d0 species). By analyzing the relative intensities of these isotopic peaks in the mass spectrum, the isotopic enrichment and the distribution of isotopologues can be accurately determined.
Experimental Protocols
Below are detailed protocols for assessing the isotopic purity of "this compound" using ¹H NMR and HRMS.
Isotopic Purity Determination by ¹H NMR Spectroscopy
Objective: To quantify the isotopic enrichment of the methoxy group in this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-purity internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.6 mL of CDCl₃ with TMS.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
-
Data Analysis:
-
Integrate the residual proton signal of the methoxy group (-OCH₃) in the this compound sample.
-
Integrate a well-resolved signal from the internal standard.
-
The isotopic purity (atom % D) is calculated using the following formula:
-
Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic enrichment and distribution of isotopologues of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., acetonitrile or methanol)
-
HRMS instrument (e.g., Orbitrap or TOF)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in the chosen solvent.
-
-
HRMS Data Acquisition:
-
Infuse the sample solution into the HRMS instrument.
-
Acquire the mass spectrum in a high-resolution mode.
-
Ensure the mass range covers the expected molecular ions of the d0, d1, d2, and d3 species.
-
-
Data Analysis:
-
Identify the peaks corresponding to the molecular ions of the different isotopologues (M, M+1, M+2, M+3).
-
Determine the relative intensity of each isotopic peak.
-
The isotopic enrichment is calculated by considering the relative abundances of all isotopologues.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for assessing isotopic purity and a relevant signaling pathway where such deuterated compounds might be utilized.
Caption: Experimental Workflow for Isotopic Purity Assessment.
Caption: Synthesis of a Deuterated Drug Using a Labeled Reagent.
References
The Gold Standard: A Comparative Guide to Linearity and Recovery Studies with Deuterated Internal Standards
In the landscape of quantitative bioanalysis, particularly within drug development, the accuracy and reliability of analytical methods are paramount. Method validation ensures that a given analytical procedure is suitable for its intended purpose. Among the key validation parameters, linearity and recovery studies are fundamental for demonstrating a method's performance. The choice of an internal standard (IS) is critical to the success of these studies, and stable isotope-labeled (SIL) standards, especially deuterated standards, are widely considered the gold standard.
This guide provides a comparative analysis of using deuterated internal standards versus other alternatives, supported by experimental protocols and data. It is designed for researchers, scientists, and drug development professionals seeking to develop robust and reliable quantitative assays, typically using liquid chromatography-mass spectrometry (LC-MS/MS).
Comparison of Internal Standard Strategies
The primary role of an internal standard is to correct for the variability inherent in sample preparation and analysis.[1] An ideal IS mimics the analyte's behavior throughout the entire process, from extraction to detection.[2] Deuterated standards are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their shared physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization.[3]
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated Standard | - Co-elutes with analyte , providing the best correction for matrix effects and chromatographic variability.[1] - Similar recovery through sample preparation steps.[4] - High accuracy and precision due to superior normalization.[5] | - Higher cost and may not be commercially available for all analytes.[6] - Potential for chromatographic separation from the analyte in some cases (isotopic effect).[7] - Deuterium-hydrogen exchange can occur if the label is on an unstable position.[3] |
| Structural Analog | - Lower cost and more readily available. - Can provide acceptable quantitation if well-validated. | - Different retention times and extraction recoveries compared to the analyte.[6] - May be affected differently by matrix effects (ion suppression/enhancement), leading to biased results.[1] - Less effective at correcting for variability, potentially leading to lower precision and accuracy.[5] |
| No Internal Standard | - Simplest approach , no need to source or purchase an IS. | - Highly susceptible to variability in sample preparation, injection volume, and matrix effects. - Poor accuracy and precision , generally not acceptable for regulated bioanalysis. |
Experimental Protocols
Detailed and standardized protocols are essential for conducting meaningful linearity and recovery studies. The following sections outline the methodologies for these key validation experiments.
Linearity Study Protocol
The purpose of a linearity study is to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specific range.
-
Preparation of Stock Solutions : Prepare separate stock solutions of the analyte and the deuterated internal standard in an appropriate organic solvent.
-
Preparation of Calibration Standards : Create a series of at least six to eight calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with the analyte stock solution to cover the expected concentration range.
-
Addition of Internal Standard : Add a fixed concentration of the deuterated internal standard to each calibration standard, as well as to blank and zero samples (matrix with IS but no analyte).
-
Sample Extraction : Process all samples using the designated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis : Analyze the extracted samples using the validated LC-MS/MS method.
-
Data Analysis :
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and coefficient of determination (r²). The r² value should ideally be ≥ 0.99.
-
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. nebiolab.com [nebiolab.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
Performance Evaluation of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 in Diverse Analytical Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative analysis are paramount. In liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high-quality data. This guide provides a comparative performance evaluation of "4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3" as a deuterated internal standard against a non-isotopic structural analog in common biological matrices. While "this compound" is primarily documented as an intermediate in the synthesis of more complex molecules like 13-cis-Acitretin-d3, this guide will hypothetically assess its performance as a standalone internal standard for its non-deuterated counterpart to illustrate key analytical principles.
The primary advantage of a deuterated standard like this compound lies in its chemical and physical similarity to the analyte of interest.[1] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process.[2][3][4]
Comparative Performance Data
The following table summarizes the expected performance of this compound compared to a hypothetical non-isotopic internal standard (e.g., a structural analog) in human plasma and urine. The data are representative of typical outcomes in LC-MS bioanalysis.
| Performance Metric | Matrix | This compound (SIL-IS) | Non-Isotopic Internal Standard (Analog-IS) | Interpretation |
| Extraction Recovery (%) | Human Plasma | 85 - 95% | 70 - 90% | The SIL-IS recovery is expected to closely track the analyte's recovery due to their near-identical properties. The Analog-IS may exhibit different extraction efficiencies. |
| Human Urine | 90 - 100% | 80 - 95% | Higher recovery is often observed in urine due to its less complex nature compared to plasma. | |
| Matrix Effect (%) | Human Plasma | 95 - 105% (Normalized) | 75 - 120% (Normalized) | The SIL-IS effectively compensates for ion suppression or enhancement, resulting in a normalized matrix effect close to 100%. The Analog-IS may not fully correct for these effects.[2] |
| Human Urine | 98 - 102% (Normalized) | 85 - 110% (Normalized) | While matrix effects can be less pronounced in urine, the SIL-IS still provides superior correction. | |
| Precision (%RSD) | Human Plasma | < 5% | < 15% | The use of a SIL-IS significantly improves the precision of the assay by minimizing variability. |
| Human Urine | < 3% | < 10% | Higher precision is generally achievable in cleaner matrices like urine. | |
| Accuracy (%Bias) | Human Plasma | ± 5% | ± 15% | The superior ability of the SIL-IS to correct for analytical variability leads to higher accuracy. |
| Human Urine | ± 3% | ± 10% | The accuracy of the method is enhanced with the use of a SIL-IS. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an internal standard's performance. Below are the standard protocols for evaluating extraction recovery and matrix effects.
Protocol 1: Determination of Extraction Recovery
Objective: To quantify the percentage of the analyte and internal standard recovered from a matrix after the extraction process.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Pre-Spiked): Spike a known amount of the analyte and this compound into the biological matrix (e.g., plasma) before the extraction process.
-
Set B (Post-Spiked): Extract a blank sample of the biological matrix. Spike the same amount of the analyte and internal standard into the extracted matrix after the extraction process.
-
Set C (Neat Solution): Spike the same amount of the analyte and internal standard into the reconstitution solvent.
-
-
Extraction: Process Set A samples through the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Protocol 2: Assessment of Matrix Effects
Objective: To evaluate the influence of co-eluting matrix components on the ionization of the analyte and internal standard.
Procedure:
-
Prepare Two Sets of Samples:
-
Set B (Post-Spiked): Extract a blank sample of the biological matrix. Spike a known amount of the analyte and this compound into the extracted matrix after the extraction process.
-
Set C (Neat Solution): Spike the same amount of the analyte and internal standard into the reconstitution solvent.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
-
IS-Normalized Matrix Factor (%) = [(Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Peak Area of Analyte in Set C / Peak Area of IS in Set C)] x 100. This should be close to 100% for effective correction.
-
Visualizations
The following diagrams illustrate the experimental workflow and the principle of matrix effect correction.
Caption: Workflow for evaluating recovery and matrix effects.
Caption: Correction of matrix effects using a deuterated internal standard.
References
A Comparative Guide to Cross-Validation of Analytical Results with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly within drug development and research, the accuracy and reliability of quantitative data are paramount. The use of internal standards (IS) is a cornerstone of robust analytical methodologies, designed to compensate for variations during sample preparation and analysis. However, the choice of internal standard can significantly impact the quality of the results. This guide provides an objective comparison of the performance of two major types of internal standards—Stable Isotope-Labeled (SIL) and structural analogs—supported by experimental data, to aid in the selection of the most appropriate standard for your analytical needs.
The Critical Role of Internal Standards in Analytical Accuracy
An internal standard is a compound of known concentration added to a sample, calibration standards, and quality control samples to correct for the loss of analyte during sample processing and to compensate for variability in instrument response.[1][2] The fundamental principle is that the IS and the analyte of interest will be affected proportionally by variations in the analytical procedure.[3] The final concentration of the analyte is determined by the ratio of the analyte's response to the IS's response, thereby improving the precision and accuracy of the measurement.[1]
Cross-validation of an analytical method with different internal standards is crucial to ensure the method's robustness and to understand the potential impact of the IS choice on the final results. This is particularly important when transferring methods between laboratories or when comparing data from different studies.
Types of Internal Standards: A Head-to-Head Comparison
The two primary categories of internal standards used in analytical chemistry are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[4] This near-identical physicochemical behavior ensures that the SIL-IS closely mimics the analyte during extraction, chromatography, and ionization, providing the most accurate correction for experimental variability.[5]
-
Structural Analog Internal Standards: These are compounds that are chemically similar but not identical to the analyte.[3] They are often used when a SIL-IS is not available or is prohibitively expensive.[3] The key is to select an analog that closely matches the analyte's properties to ensure it behaves similarly throughout the analytical process.[3]
Data Presentation: Performance Comparison
The following tables summarize experimental data from studies comparing the performance of SIL and structural analog internal standards in various bioanalytical applications.
Table 1: Comparison of a Stable Isotope-Labeled (Everolimus-d4) and an Analog Internal Standard (32-desmethoxyrapamycin) for the Quantification of Everolimus by LC-MS/MS [6]
| Performance Characteristic | Stable Isotope-Labeled IS (Everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Independent Method (Slope) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
This table demonstrates that while both internal standards provided acceptable performance, the stable isotope-labeled IS showed a better correlation with an independent LC-MS/MS method, indicating higher accuracy.[6]
Table 2: Impact of Internal Standard Selection on the Accuracy and Precision of Long-Chain Fatty Acid Quantification in Blood Plasma [7]
| Performance Metric (Median Values) | Ideal Internal Standard (Isotope-labeled analyte) | Alternative Internal Standard (Different fatty acid isotopologue) |
| Relative Absolute Percent Bias (Accuracy) | Baseline | 1.76% |
| Spike-Recovery Absolute Percent Bias (Accuracy) | Baseline | 8.82% |
| Increase in Variance (Precision) | Baseline | 141% |
This data highlights that using an internal standard that is structurally different from the analyte, even if it is another fatty acid isotopologue, can lead to a significant increase in the variability of the measurement (poorer precision) and a noticeable impact on accuracy.[7]
Table 3: Comparison of a Stable Isotope-Labeled and a Structural Analog Internal Standard for the Quantification of Angiotensin IV in Rat Brain Dialysates [5]
| Method Performance Parameter | No Internal Standard | Structural Analog IS | Stable Isotope-Labeled IS |
| Linearity (r²) | Sub-optimal | Improved | Improved |
| Repeatability of Injection (%RSD) | High Variability | High Variability | Improved |
| Precision (%RSD) | Poor | Poor | Improved |
| Accuracy (%Bias) | Poor | Poor | Improved |
This study clearly indicates that for complex matrices like brain dialysates, a stable isotope-labeled internal standard is indispensable for achieving acceptable precision and accuracy.[5] The structural analog failed to adequately correct for matrix effects and degradation.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the validation of an analytical method using different internal standards.
Protocol 1: LC-MS/MS Quantification of Everolimus in Whole Blood[6]
-
Sample Preparation:
-
To 100 µL of whole blood calibrator, quality control, or patient sample, add 25 µL of the internal standard working solution (either everolimus-d4 or 32-desmethoxyrapamycin in methanol).
-
Add 200 µL of zinc sulfate (0.1 M) for protein precipitation.
-
Vortex mix for 30 seconds.
-
Add 500 µL of methanol and vortex mix for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase: Gradient of 10 mM ammonium acetate in water and methanol.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: AB Sciex API 4000 triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
Everolimus: 975.6 → 908.7 (quantifier), 975.6 → 926.9 (qualifier)
-
Everolimus-d4: 979.6 → 912.7
-
32-desmethoxyrapamycin: 945.6 → 878.7
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the quality control and unknown samples from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Experimental workflow for quantitative analysis using an internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Stable Isotope-Labeled Standards in Regulated Bioanalysis
An Objective Comparison of Performance with Alternative Internal Standards Supported by Experimental Data
For researchers, scientists, and drug development professionals operating within the stringent frameworks of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the choice of an appropriate internal standard (IS) is a critical decision in bioanalytical method development. This guide provides a comprehensive comparison of stable isotope-labeled (SIL) internal standards with their common alternative, the structural analog, supported by regulatory context, quantitative performance data, and detailed experimental protocols.
Regulatory Landscape: FDA and EMA Perspectives
While no single regulatory document is exclusively dedicated to the use of SIL standards, their application is governed by the broader guidelines for bioanalytical method validation. Both the FDA and EMA emphasize the importance of a well-characterized and consistent internal standard to ensure the accuracy and precision of bioanalytical data.
The FDA's "Bioanalytical Method Validation - Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation" underscore the need for an IS to mimic the analyte's behavior during sample processing and analysis as closely as possible.[1][2] When using mass spectrometry (MS) based detection, both agencies recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible.[3]
Key regulatory expectations for internal standards include:
-
Similarity to the Analyte: The IS should have physicochemical properties as similar as possible to the analyte to ensure it behaves consistently during sample extraction, processing, and chromatographic analysis.[4]
-
Freedom from Interference: The IS must not interfere with the measurement of the analyte, and vice versa. Regulatory guidance suggests that the response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the IS response.[3]
-
Consistent Response: Variability in the IS response across a run should be minimal. The FDA has issued specific guidance on evaluating internal standard response variability, highlighting its potential impact on the accuracy of the results.[1][4][5]
Performance Comparison: SILs vs. Structural Analogs
The primary alternatives to SIL standards are structural analogs, which are compounds with a close chemical structure to the analyte but are not isotopically labeled. While often more readily available and less expensive, their performance can be less reliable than SILs.
The superiority of SILs is most evident in their ability to compensate for variations in extraction recovery and matrix effects, which are common challenges in the analysis of complex biological samples.[6]
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies, highlighting the improved performance of SIL standards over structural analogs in key bioanalytical validation parameters.
Table 1: Comparison of Precision (%CV) for Analyte Quantification
| Analyte | Internal Standard Type | Low QC (%CV) | Mid QC (%CV) | High QC (%CV) | Reference |
| Kahalalide F | Structural Analog | 8.6 | 7.9 | 9.1 | [7][8] |
| Stable Isotope-Labeled | 7.6 | 6.8 | 7.9 | [7][8] | |
| Lapatinib | Structural Analog (Zileuton) | 5.2 | 4.1 | 3.5 | [9] |
| Stable Isotope-Labeled (Lapatinib-d3) | 3.8 | 2.9 | 2.7 | [9] | |
| Cephalexin | External Standard (No IS) | 11.8 | 9.5 | 7.9 | [10] |
| Internal Standard (Paracetamol) | 6.9 | 5.2 | 4.1 | [10] |
Table 2: Comparison of Accuracy (%Bias) for Analyte Quantification
| Analyte | Internal Standard Type | Low QC (%Bias) | Mid QC (%Bias) | High QC (%Bias) | Reference |
| Kahalalide F | Structural Analog | -3.2 | -2.5 | -3.8 | [7][8] |
| Stable Isotope-Labeled | 0.3 | 0.5 | -0.1 | [7][8] | |
| Lapatinib | Structural Analog (Zileuton) | 2.5 | 1.8 | -0.9 | [9] |
| Stable Isotope-Labeled (Lapatinib-d3) | 0.8 | -0.2 | -0.5 | [9] | |
| Meloxicam | External Standard (No IS) | 6.9 | 4.2 | 3.0 | [7] |
| Internal Standard (Piroxicam) | -0.7 | -2.5 | -12.0 | [7] |
Experimental Protocols for Key Validation Experiments
To ensure the robustness and reliability of a bioanalytical method, several key experiments must be performed during validation. The following are detailed methodologies for assessing recovery and matrix effects.
Recovery Experiment Protocol
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard from the biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Extracted Samples): Spike blank biological matrix with the analyte at three concentration levels (low, medium, and high) and the internal standard at its working concentration. Process these samples through the entire extraction procedure.
-
Set B (Post-Extraction Spiked Samples): Extract blank biological matrix. Spike the resulting extract with the analyte at the same three concentration levels and the internal standard at its working concentration. These samples represent 100% recovery.
-
Set C (Neat Solutions): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same final concentrations as in Set A and B.
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the percent recovery for the analyte and the internal standard at each concentration level using the following formula:
Matrix Effect Evaluation Protocol
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.
Methodology:
-
Obtain blank biological matrix from at least six different individual sources.
-
Prepare two sets of samples for each source:
-
Set 1 (Post-Extraction Spiked Samples): Extract the blank matrix from each of the six sources. Spike the resulting extracts with the analyte at low and high concentrations and the internal standard at its working concentration.
-
Set 2 (Neat Solutions): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same final concentrations as in Set 1.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard for each of the six matrix sources at both low and high concentrations using the formula:
-
Calculate the IS-Normalized Matrix Factor by dividing the MF of the analyte by the MF of the internal standard.
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%.
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the ideal behavior of internal standards and the workflow for their evaluation.
Caption: Ideal compensation for variability by an internal standard.
Caption: Decision workflow for selecting an appropriate internal standard.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. Regulatory guidelines from the FDA and EMA strongly advocate for the use of stable isotope-labeled standards in mass spectrometric assays due to their ability to closely mimic the behavior of the analyte. The presented quantitative data consistently demonstrates that SILs offer superior precision and accuracy compared to structural analogs by more effectively compensating for variability in sample preparation and matrix effects. By following detailed experimental protocols for validation, researchers can confidently select and implement the most appropriate internal standard, ensuring the generation of high-quality data that meets stringent regulatory expectations.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. courses.washington.edu [courses.washington.edu]
- 12. e-b-f.eu [e-b-f.eu]
Safety Operating Guide
Navigating the Safe Disposal of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
This compound, like similar benzyl bromide compounds, is classified as a corrosive and harmful substance.[1][2][3][4] Extreme caution should be exercised during handling to prevent contact with skin and eyes, and to avoid inhalation.[2][4]
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2]
Spill Procedures: In the event of a spill, immediately evacuate the area and alert the appropriate safety personnel. Small spills can be contained and absorbed using an inert material, such as sand or vermiculite.[3] The contaminated absorbent material should then be collected in a suitable, labeled container for disposal.[2][3] For larger spills, follow your institution's emergency response protocol.
Quantitative Data Summary
For compounds of this nature, understanding key hazard classifications is crucial for safe handling and disposal. The following table summarizes the pertinent hazard information based on analogous compounds.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][3][4] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] |
| Serious Eye Damage | H318 | Causes serious eye damage.[4] |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed by trained personnel in accordance with local, state, and federal regulations. As a deuterated compound with a stable isotope, the primary disposal concerns are related to its chemical reactivity and corrosivity, not radioactivity.[5]
Experimental Protocol for Neutralization of Small Quantities:
For small residual amounts of this compound, a carefully controlled neutralization can be performed prior to disposal. This procedure should only be carried out by personnel experienced with handling hazardous chemicals in a controlled laboratory setting.
-
Preparation: Work within a certified chemical fume hood. Prepare a solution of sodium bicarbonate or a mixture of soda ash and slaked lime.
-
Dilution: Slowly add the this compound to a larger volume of a suitable solvent, such as ethanol or isopropanol, to dilute it.
-
Neutralization: While stirring, slowly and cautiously add the diluted benzyl bromide solution to the basic solution. Be prepared for a potential exothermic reaction. Monitor the pH to ensure it is neutral (pH 6-8).
-
Collection: The neutralized solution should be collected in a properly labeled hazardous waste container.
-
Decontamination: All glassware and equipment that came into contact with the chemical should be thoroughly rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous waste.
Waste Collection and Labeling:
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting all waste containing this compound.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive, Harmful).
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be segregated as a halogenated organic waste.
Final Disposal:
The labeled waste container must be disposed of through an approved hazardous waste disposal facility.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
